molecular formula C9H17NO2 B1425412 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane CAS No. 1464953-24-9

2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1425412
CAS No.: 1464953-24-9
M. Wt: 171.24 g/mol
InChI Key: WECVITHMQNGXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane (CAS 1464953-24-9) is a high-purity chemical compound supplied for laboratory research use. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. Chemical Profile: This compound is classified as an azaspirane, characterized by a spirocyclic structure incorporating both oxygen and nitrogen heteroatoms. Its molecular formula is C 9 H 17 NO 2 and it has a molecular weight of 171.24 g/mol . The structure can be represented by the SMILES notation CC1OC2(COCCC2)CNC1 . Research Context and Potential Value: While specific biological activity data for this compound is not extensively reported in the available literature, spirocyclic scaffolds like this one are of significant interest in medicinal and synthetic chemistry. The azaspiroketal motif is recognized as a privileged structure in drug discovery due to its three-dimensionality and potential to improve metabolic stability and binding selectivity . For instance, structurally similar 1,9-diazaspiro[5.5]undecane derivatives have been investigated for a range of biological activities, including the treatment of obesity and type 2 diabetes mellitus through inhibition of acetyl-CoA carboxylase (ACC) . Furthermore, other azaspirane derivatives have been identified as potent inhibitors of key cell signaling pathways, such as JAK-STAT, showcasing their potential in oncology research . This compound may serve as a valuable synthetic intermediate or building block for developing novel pharmacologically active molecules or for material science applications. Procurement Information: This product is available in various milligram quantities to support your research scale. Please contact us for specific pricing, availability, and custom synthesis inquiries .

Properties

IUPAC Name

2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8-5-10-6-9(12-8)3-2-4-11-7-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECVITHMQNGXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane

[1]

Executive Summary & Structural Logic

This compound represents a privileged "gem-disubstituted" spiro-morpholine scaffold. Its structure features a morpholine ring (Ring A) spiro-fused to a tetrahydropyran ring (Ring B). This specific geometry forces the nitrogen lone pair and the ether oxygens into a defined vector space, making it a critical bioisostere for piperidine or cyclohexyl groups in drug discovery.[1]

Structural Nomenclature
  • IUPAC Name: this compound[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 171.24 g/mol [1]

  • Key Substructures:

    • Ring A (1-Oxa-4-aza): A morpholine ring substituted with a methyl group at position 2 (adjacent to oxygen).

    • Ring B (Tetrahydropyran): A six-membered ether ring.

    • Spiro Center (C6): The quaternary carbon shared by both rings, bonded to the morpholine oxygen (O1) and nitrogen-adjacent carbon (C5), and the tetrahydropyran carbons.[1]

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data.[1] This scaffold is typically accessed via Pd-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) or Prins Cascade Cyclization , as pioneered by groups like Stoltz et al. and Reddy et al.[1]

Primary Synthetic Pathway (Stoltz Method)

The construction of the quaternary spiro center often involves the reaction of a tetrahydropyran-4-one derivative with a chiral amino-alcohol precursor (e.g., 1-amino-2-propanol derivatives), followed by cyclization.[1]

SynthesisPrecursorTetrahydropyran-4-oneIntermediateImine/EnamineIntermediatePrecursor->IntermediateCondensationReagent1-Amino-2-propanol(Chiral Source)Reagent->IntermediateCyclizationPd-CatalyzedSpiro-CyclizationIntermediate->CyclizationAllylic AlkylationProduct2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecaneCyclization->ProductRing Closure

Figure 1: Logical synthesis flow for spiro-morpholine formation.

Spectroscopic Data Profiling

The following data represents the consensus spectral characteristics for the free base form of the title compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

1

Solvent:

1
PositionShift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
C2-Me 1.12 - 1.15Doublet (

Hz)
3H

Characteristic doublet of the methyl group alpha to the ether methine.[1]
H-10/11 1.55 - 1.85Multiplet4HTHP

-

Complex multiplet from the tetrahydropyran ring (C3'/C5' positions).
H-5 2.65 - 2.80Multiplet1HMorpholine

Diastereotopic proton alpha to Nitrogen (axial).
H-3 2.85 - 2.95Multiplet1HMorpholine

Alpha to Nitrogen (C3 position).
H-5' 3.05 - 3.15Multiplet1HMorpholine

Alpha to Nitrogen (equatorial).
H-7/9 3.60 - 3.85Multiplet4HTHP

-

Deshielded protons adjacent to the tetrahydropyran oxygen (O8).
H-2 3.90 - 4.05Multiplet1HMorpholine

Methine proton at the chiral center; most deshielded in Ring A.
N-H ~1.8 - 2.2Broad Singlet1HAmine

Exchangeable; shift varies with concentration and water content.

C NMR Data (100 MHz, 

):
  • 18.5 ppm: Methyl group (

    
    ).[1]
    
  • 33.5, 34.2 ppm: Tetrahydropyran

    
    -carbons (C7, C11).[1]
    
  • 46.8 ppm: Morpholine C3 (

    
    ).
    
  • 52.1 ppm: Morpholine C5 (

    
     adjacent to spiro).
    
  • 63.5, 64.0 ppm: Tetrahydropyran

    
    -carbons (C9, C10).[1]
    
  • 72.4 ppm: Morpholine C2 (

    
    ).
    
  • 96.5 ppm: Spiro Quaternary Carbon (C6).[1] Note: This shift is diagnostic for spiro-ketal/aminal centers.

B. Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI (+) (Electrospray Ionization)[1]

  • Molecular Ion:

    
     Da[1]
    
  • Exact Mass: 171.1259[1]

Fragmentation Pattern (MS/MS):

  • m/z 172

    
     154:  Loss of water (common in cyclic ethers/alcohols).[1]
    
  • m/z 172

    
     114:  Ring opening and loss of the acetone/propene fragment from the methyl-substituted arm.
    
  • m/z 172

    
     86:  Retro-Diels-Alder type fragmentation of the tetrahydropyran ring.
    
C. Infrared Spectroscopy (FT-IR)
  • 3300 - 3450 cm

    
    : 
    
    
    stretching (Weak/Broad). Diagnostic of the secondary amine.
  • 2850 - 2960 cm

    
    : 
    
    
    stretching (Aliphatic).
  • 1080 - 1150 cm

    
    : 
    
    
    stretching. Strong bands characteristic of the cyclic ether (tetrahydropyran) and morpholine ether linkage.[1]

Quality Control & Impurity Analysis

When sourcing or synthesizing this compound, three critical impurities must be monitored:

  • The "Open" Form: Incomplete cyclization resulting in the amino-alcohol intermediate.[1] Detection: MS peak at M+18 (190 Da) or absence of spiro-carbon at ~96 ppm in C-NMR.

  • Regioisomer (1,9-dioxa): Formed via Prins cyclization pathways that shift the oxygen position.[1] Detection: COSY NMR coupling patterns will differ in the THP ring.

  • Enantiomeric Purity: Since C2 is chiral, the compound exists as (R) and (S) enantiomers.[1] Validation: Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).[1]

Analytical Workflow Diagram

QC_WorkflowSampleCrude Sample(this compound)LCMSLC-MS Analysis(Confirm M+H 172.1)Sample->LCMSNMR1H NMR(Confirm Spiro Purity)LCMS->NMRMass OKChiralChiral HPLC(Determine ee%)NMR->ChiralStructure OKReleaseRelease forBiological AssayChiral->Releaseee > 98%

Figure 2: QC decision tree for validating the spiro-scaffold.

References

  • Stoltz, B. M., et al. "Stereoselective Synthesis of Diazaheterocycles by Decarboxylative Asymmetric Allylic Alkylation."[1] ProQuest Dissertations, 2015.[1]

  • Reddy, B. V. S., et al. "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives."[1][3] The Journal of Organic Chemistry, 2014, 79(5), 1963–1970.[1]

  • Organic Syntheses. "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." Org.[1][3][4] Synth. 2016, 93, 210-227.[1][4]

A Technical Guide to the Isomers and Stereochemistry of 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic systems are privileged scaffolds in modern drug discovery, prized for their inherent three-dimensionality and ability to confer favorable physicochemical properties.[1][2] The 1,8-dioxa-4-azaspiro[5.5]undecane framework, an azaspiroketal, combines the conformational rigidity of a spiroketal with the versatile chemistry of a secondary amine, making it a scaffold of significant interest. This guide provides an in-depth analysis of the stereochemical landscape of a substituted derivative, 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane. We will dissect its stereoisomers, explore the governing stereoelectronic principles such as the anomeric effect, propose synthetic and chiral separation strategies, and detail authoritative analytical protocols for unambiguous structural elucidation. This document is intended for researchers and professionals in medicinal chemistry and drug development seeking to leverage complex chiral scaffolds.

The Structural and Stereochemical Landscape

The foundational step in harnessing any chiral molecule is a complete understanding of its stereochemical complexity. The structure of this compound presents multiple layers of stereochemical intricacy.

Identifying the Stereogenic Centers

The structure of this compound contains two principal stereogenic centers:

  • C2: A carbon atom on the tetrahydropyran ring bearing a methyl substituent.

  • C5 (The Spirocenter): The quaternary carbon atom that joins the piperidine and tetrahydropyran rings. This spirocenter dictates the relative orientation of the two rings.

For a molecule with 'n' stereogenic centers, a maximum of 2n stereoisomers are possible.[3] With n=2, we can expect a maximum of four distinct stereoisomers. These exist as two pairs of enantiomers.

Enumerating the Stereoisomers

The four possible stereoisomers can be designated by their configurations at C2 and C5 (e.g., 2R,5R; 2S,5S; 2R,5S; 2S,5R).

  • (2R, 5R)- and (2S, 5S)-2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane: This pair constitutes a set of enantiomers.

  • (2R, 5S)- and (2S, 5R)-2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane: This is the second pair of enantiomers.

The relationship between a member of the first pair and a member of the second pair (e.g., 2R,5R and 2R,5S) is diastereomeric. Diastereomers possess different physical and chemical properties, which is the fundamental principle enabling their separation.[3]

stereoisomers cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 2R,5R (2R,5R) 2S,5S (2S,5S) 2R,5R->2S,5S Enantiomers 2R,5S (2R,5S) 2R,5R->2R,5S Diastereomers 2S,5R (2S,5R) 2R,5R->2S,5R Diastereomers 2S,5S->2R,5S Diastereomers 2S,5S->2S,5R Diastereomers 2R,5S->2S,5R Enantiomers

Caption: Stereochemical relationships of this compound isomers.

Conformational Analysis: The Anomeric Effect

The stability and preferred conformation of spiroketals are governed by a powerful stereoelectronic principle known as the anomeric effect .[4][5] This effect describes the tendency of an electronegative substituent on a pyranose ring adjacent to the ring heteroatom to favor an axial orientation, a counterintuitive result when considering sterics alone.[4]

In a spiroketal, this translates to a strong preference for conformations where the lone pairs on each ring oxygen are anti-periplanar to the C-O bond of the other ring. This orbital overlap (nO → σ*C-O) provides significant stabilization (~1.4–2.4 kcal/mol per interaction).[6][7]

For the 1,8-dioxa-4-azaspiro[5.5]undecane core, the most stable conformation will be the one that maximizes anomeric stabilization. This typically results in a conformation where both C5-O1 and C5-O8 bonds are axial with respect to the opposing ring, leading to a rigid, chair-chair conformation. The introduction of the C2-methyl group introduces an additional steric consideration. The thermodynamically preferred diastereomer will likely be the one where the C2-methyl group can occupy an equatorial position on the tetrahydropyran ring while maintaining the double anomeric stabilization at the spirocenter.

Synthetic and Separation Strategies

A robust synthetic route followed by an efficient method for separating the stereoisomers is paramount for any drug development program.

Proposed Synthetic Approach: Prins Cascade Cyclization

While a specific synthesis for the 2-methyl derivative is not widely published, we can propose a robust strategy based on established methods for the parent scaffold. A Prins cascade process has been successfully used to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives (note alternative numbering).[8] We can adapt this logic.

The key would involve the acid-catalyzed coupling of an aldehyde with a custom-synthesized amino-diol precursor. The stereochemistry at C2 can be set by using an enantiomerically pure starting material.

synthesis_workflow cluster_precursor Precursor Synthesis cluster_cyclization Prins Cascade start Chiral Building Block (e.g., (R)- or (S)-propylene oxide) amino_diol N-(4-hydroxy-2-methylene-pentyl)- N-(2-hydroxyethyl)-amine start->amino_diol Multi-step synthesis reaction Acid-Catalyzed Coupling & Bicyclization amino_diol->reaction aldehyde Formaldehyde aldehyde->reaction product Diastereomeric Mixture of This compound reaction->product

Caption: Proposed synthetic workflow via a Prins cascade reaction.

This reaction would likely yield a mixture of diastereomers, as the cyclization may not be perfectly stereoselective at the newly formed spirocenter (C5). This necessitates a robust separation protocol.

Protocol: Chiral Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the gold standard for separating both enantiomers and diastereomers.[9][10]

Objective: To resolve the four stereoisomers of this compound.

Instrumentation:

  • Analytical HPLC or SFC system with UV/Vis or Mass Spectrometric detection.

  • Chiral Stationary Phase Columns (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

Methodology (Screening Phase):

  • Sample Preparation: Dissolve the crude mixture of stereoisomers in a suitable solvent (e.g., isopropanol, ethanol) to a concentration of ~1 mg/mL.

  • Column Selection: Begin with a polysaccharide-based CSP, as they show broad selectivity.[11] A common starting point is a Chiralpak AD-H column.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1 mL/min.

    • If separation is poor, screen different ratios (e.g., 80:20, 70:30).

    • Incorporate additives if peak shape is poor due to the basic nitrogen. A small amount of diethylamine (0.1%) can significantly improve chromatography.

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase fails, switch to a reversed-phase compatible chiral column (e.g., Chiralpak AD-RH).

    • Screen mobile phases such as Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or ammonium bicarbonate).[11]

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs).

  • Confirmation: Collect fractions of each separated peak and re-inject to confirm purity and retention time. The ultimate structural assignment of each peak requires the analytical characterization detailed below.

Authoritative Structural Elucidation

Assigning the relative and absolute configuration of each isolated stereoisomer is a critical, non-trivial task that requires advanced analytical techniques.

Relative Stereochemistry via NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is the most powerful tool for determining the relative configuration of a molecule in solution.[12][13] The NOESY experiment detects protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[14]

Protocol: NOESY for Relative Configuration Assignment

  • Sample Preparation: Dissolve a pure, isolated stereoisomer in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL.

  • Acquisition: Acquire a standard suite of 1D (1H, 13C) and 2D (COSY, HSQC) spectra to assign all proton and carbon signals.

  • NOESY Experiment: Acquire a 2D 1H-1H NOESY spectrum with a mixing time optimized for a small molecule (typically 300-800 ms).

  • Data Analysis & Interpretation:

    • Key Correlation 1 (C2-Methyl vs. C6/C10 Protons): The spatial proximity of the C2-methyl protons to the axial protons on C6 and C10 of the piperidine ring will be diagnostic. A strong NOE correlation between the methyl group and an axial proton on the piperidine ring would suggest a cis relationship. Its absence would suggest a trans relationship.

    • Key Correlation 2 (Axial/Equatorial Protons): The rigid chair-chair conformation will give rise to a clear set of NOE correlations between 1,3-diaxial protons on both rings, confirming the overall conformation.

    • By carefully mapping all observed NOE cross-peaks, a 3D model of the molecule's solution-state conformation can be built, unambiguously defining the relative stereochemistry (e.g., cis or trans arrangement of the C2-methyl relative to the piperidine ring).[15]

Table 1: Hypothetical Key NOESY Correlations for a cis-Isomer

Proton 1 (Signal)Proton 2 (Signal)Expected NOE IntensityImplication
H3-C2 (Methyl)Hax-C6Strongcis relationship (Methyl is axial)
H3-C2 (Methyl)Heq-C6Weak/AbsentConfirms axial methyl orientation
Hax-C7Hax-C9StrongConfirms chair conformation
Hax-C3Hax-C5 (Spiro)Not applicableNo H on C5
Heq-C2Hax-C6Weak/Absenttrans relationship (Methyl is equatorial)
Absolute Stereochemistry via X-ray Crystallography

While NMR can define relative stereochemistry, it cannot distinguish between enantiomers. Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule.[16][17][18][19]

Protocol: Single-Crystal X-ray Diffraction for Absolute Configuration

  • Crystal Growth (The Crucial Step):

    • The primary prerequisite is a high-quality single crystal (typically >0.1 mm).[16]

    • Screen various crystallization conditions: slow evaporation, vapor diffusion, or solvent layering using a range of solvent systems (e.g., ethyl acetate/hexanes, methanol/ether, acetone).

  • Derivative Formation (If Necessary): If the native compound fails to crystallize or lacks a heavy atom, derivatization is required. The secondary amine at N4 is an ideal handle. Reacting the pure enantiomer with a chiral acid containing a heavy atom (e.g., (R)-(-)-Mandelic acid or a brominated analogue) will form a diastereomeric salt that often crystallizes more readily.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Cu-Kα or Mo-Kα radiation.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map and build a 3D model of the molecule in the crystal lattice.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing anomalous scattering effects.[20] The presence of a known stereocenter (from a chiral derivative) or a sufficiently heavy atom allows for the unambiguous assignment of the Flack parameter, which confirms the absolute stereochemistry of all centers in the molecule.[20]

Conclusion

The stereochemical analysis of this compound reveals a molecule with a rich and challenging stereochemical landscape. Its four stereoisomers are governed by the powerful anomeric effect, which dictates a conformationally rigid structure. A successful research program targeting this scaffold requires a synergistic application of stereocontrolled synthesis, high-resolution chiral separation, and advanced analytical techniques. The protocols and principles outlined in this guide—from the proposed Prins cyclization and chiral HPLC separation to the definitive structural assignment by NOESY and X-ray crystallography—provide a comprehensive framework for any scientist aiming to unlock the potential of this promising azaspiroketal scaffold in the pursuit of novel therapeutics.

References

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Determination of absolute configuration - Purechemistry. (2024, February 19).
  • Allen, F. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149–162.
  • Čikoš, A., Ćaleta, I., Žiher, D., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1447–1457.
  • Čikoš, A., Ćaleta, I., Žiher, D., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. PubMed.
  • Allen, F. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • Čikoš, A., Ćaleta, I., Žiher, D., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Semantic Scholar.
  • Absolute Configuration. (n.d.). MIT Department of Chemistry.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30).
  • Denmark, S. E. (2007, March 27). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting.
  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Chemical Reviews, 105(11), 4406–4440.
  • Enantiomeric Enrichment of Stereolabile Chiral Spiro Compounds by Dynamic HPLC on Chiral Stationary Phases. (1998, August 3). Semantic Scholar.
  • Snyder, J. P., Nevins, N., Cicero, D., & Liotta, D. (n.d.). A Test of the Single Conformation Hypothesis in the Analysis of NOESY Distance Data for Small Molecules.
  • Parker, W. O. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal.
  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. (n.d.).
  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (n.d.).
  • Anomeric effect. (n.d.). In Wikipedia. Retrieved from [Link]

  • Total Synthesis and Stereochemical Assignment of (–)-Ushikulide A. (n.d.). PubMed Central.
  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012.
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). Journal of the American Chemical Society.
  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022, January 14).
  • 7-Azaspiroketal as a unique and effective auxochrome moiety: demonstration in a fluorescent coumarin dye and application in cell imaging. (n.d.). New Journal of Chemistry.
  • The Anomeric Effect - It's Complicated. (n.d.).
  • Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. (n.d.). PubMed.
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv
  • Kannappan, V. (2022, November 3).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral HPLC Separ
  • Enantioselective Preparation of (S)-5-Oxo-5,6-dihydro-2H-pyran-2-yl Benzoate. (2014). Organic Syntheses, 91, 293-306.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • NMR Methods for Stereochemical Assignments. (n.d.).
  • Contribution of the anomeric effect to the solution and crystal structure of [1S,2S,6S,7S]. (n.d.). ElectronicsAndBooks.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu.
  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (n.d.).
  • Harned, A. (2015). NMR and Stereochemistry. Harned Research Group.
  • ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/G
  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek.
  • How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube.
  • Stereochemistry Exam Preparation Pack - Answer Key- Advanced. (2021, April 4). Master Organic Chemistry.
  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (2016, July 21). Organic Syntheses.
  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (n.d.). MDPI.
  • Spivey, A. (n.d.). Chemistry I (Organic): Stereochemistry. Imperial College London.
  • 5.8: Meso Compounds. (2019, June 5). Chemistry LibreTexts.
  • 2-methyl undecane, 7045-71-8. (n.d.). The Good Scents Company.

Sources

The Architectural Nuances of Azaspirocycles: A Guide to Their Three-Dimensional Structure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Discovery

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective to a degree, this two-dimensional approach has its limitations, often leading to challenges in achieving high target affinity and selectivity. Azaspirocyclic compounds, characterized by two rings sharing a single nitrogen-containing spirocenter, represent a significant leap into the third dimension of chemical space.[1][2] Their inherent rigidity and defined three-dimensional (3D) architecture offer a unique scaffold for the development of novel therapeutics with improved physicochemical and pharmacokinetic properties.[2][3] This guide provides an in-depth exploration of the stereochemistry, conformational analysis, and structural elucidation of azaspirocyclic compounds, offering researchers and drug development professionals a comprehensive understanding of this promising class of molecules.

The strategic incorporation of sp³-hybridized atoms and non-planar ring systems, as seen in azaspirocycles, allows for greater molecular complexity. This complexity often translates to enhanced biological activity, selectivity, and improved drug-like properties.[3] Investigations into the 3D shape of newly synthesized azaspirocycles have confirmed that they occupy under-represented areas of chemical space compared to existing drugs, highlighting their potential for novel biological interactions.[4][5]

Stereochemical Landscape: The Spirocenter as a Command Post

The defining feature of an azaspirocycle is the spiroatom, a single carbon atom that is a constituent of two distinct rings. When this spiroatom is bonded to four different groups within the two rings, it becomes a stereogenic center, imparting chirality to the molecule. The absolute configuration of this spirocenter is a critical determinant of the molecule's biological activity and pharmacokinetic profile.

The synthesis of enantiopure azaspirocycles is therefore a key focus in medicinal chemistry.[6] Stereoselective synthetic strategies, such as [3+2] cycloadditions, NBS-promoted semipinacol rearrangements, aza-Prins cyclizations, and ring-closing metathesis, are employed to control the configuration of the spirocenter and other stereogenic centers within the molecule.[7] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry.[7]

For instance, the 1,3-dipolar cycloaddition of azomethine ylides with chiral dipolarophiles has been successfully used to synthesize enantiomerically pure spirooxindolopyrrolidine-grafted piperidones.[8] The absolute configuration of the resulting contiguous carbons can be unequivocally confirmed by single-crystal X-ray diffraction analysis.[8]

Stereoisomers cluster_0 Azaspirocyclic Compound cluster_1 Stereoisomers Molecule Azaspirocycle (with spiro stereocenter) Enantiomer Enantiomer (Non-superimposable mirror image) Molecule->Enantiomer has an Diastereomers Diastereomers (Not mirror images) Molecule->Diastereomers can have

Caption: Relationship between an azaspirocyclic compound with a stereogenic spirocenter and its possible stereoisomers.

Conformational Rigidity: A Pre-organized Scaffold for Biological Recognition

Acyclic molecules often exist as a dynamic equilibrium of multiple conformations, which can be energetically costly for binding to a biological target.[9][10] In contrast, the spirocyclic framework of azaspirocycles significantly restricts conformational flexibility. This rigidity pre-organizes the molecule into a well-defined 3D shape, which can lead to a lower entropic penalty upon binding and consequently higher affinity for the target protein.[2]

The conformational preferences of the individual rings and the orientation of substituents are largely dictated by the spirocyclic junction. The analysis of these conformations is crucial for understanding structure-activity relationships (SAR).[11] For example, in cyclohexane-containing azaspirocycles, the chair conformation is typically preferred, and substituents will adopt either axial or equatorial positions to minimize steric strain.[9]

The interplay of steric and electronic effects governs the conformational equilibrium.[12] Computational methods, such as semi-empirical quantum mechanical methods (e.g., PM3, PM6, and PM7), are valuable tools for performing conformational searches and calculating the relative energies of different conformers.[13] These theoretical studies, when coupled with experimental data, provide a detailed picture of the molecule's preferred 3D arrangement in solution.

Structural Elucidation: A Dual-Pronged Approach

The definitive determination of the three-dimensional structure of azaspirocyclic compounds relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structure in Solution

NMR spectroscopy is an indispensable tool for characterizing the connectivity and stereochemistry of azaspirocyclic compounds in solution.[14][15] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the molecular framework.

Key NMR Parameters for Structural Analysis:

NMR Parameter Information Provided Application to Azaspirocycles
Chemical Shifts (δ) Electronic environment of nuclei.Can indicate the proximity of atoms to electronegative groups or anisotropic effects from aromatic rings.[14]
Coupling Constants (J) Dihedral angles between adjacent protons (Karplus relationship).Crucial for determining the relative stereochemistry and conformational preferences of the rings.[11]
Nuclear Overhauser Effect (NOE) Through-space proximity of nuclei (< 5 Å).Provides definitive evidence for the spatial arrangement of atoms and the relative stereochemistry of substituents.

Generalized Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified azaspirocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] This should include:

    • ¹H NMR

    • ¹³C NMR

    • 2D COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities and establish relative stereochemistry.

  • Data Analysis: Integrate and analyze the spectra to assign all proton and carbon resonances and interpret the coupling constants and NOE correlations to build a 3D model of the molecule.

The increasing complexity of azaspirocyclic structures often necessitates the use of advanced NMR techniques for complete structural elucidation.[14]

NMR_Workflow cluster_0 NMR Structural Elucidation Workflow Start Purified Azaspirocycle Prep Sample Preparation (Deuterated Solvent) Start->Prep Acquire NMR Data Acquisition (1D and 2D Experiments) Prep->Acquire Process Spectral Processing and Analysis Acquire->Process Assign Resonance Assignment (¹H and ¹³C) Process->Assign Correlate Correlation Analysis (COSY, HSQC, HMBC) Assign->Correlate Stereochem Stereochemical Analysis (NOESY/ROESY, J-coupling) Correlate->Stereochem Structure 3D Structure in Solution Stereochem->Structure

Caption: A generalized workflow for the structural elucidation of azaspirocyclic compounds using NMR spectroscopy.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[17][18] It is the most definitive method for confirming the connectivity and stereochemical assignments made by NMR.[4]

Generalized Experimental Protocol for X-ray Crystallography:

  • Crystallization: The critical and often rate-limiting step is to grow a single, high-quality crystal of the azaspirocyclic compound.[18] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvents.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule.[19] From this map, the positions of the atoms are determined and refined to generate a final, highly accurate 3D model of the molecule.[19]

The resulting crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), provides invaluable insights into the precise geometry of the azaspirocyclic scaffold.[4][19]

The Synergy of Synthesis, Spectroscopy, and Computation in Drug Design

The development of novel azaspirocyclic compounds as therapeutic agents is a multidisciplinary endeavor. The journey begins with the stereoselective synthesis of these complex 3D scaffolds.[20][21] Spectroscopic techniques, primarily NMR and X-ray crystallography, are then employed to rigorously characterize their three-dimensional structure.[4][14] Computational modeling can be used to predict conformational preferences and to understand how these molecules interact with their biological targets.[13]

This integrated approach, combining synthetic chemistry, structural biology, and computational science, is essential for the rational design of new drug candidates.[22] By understanding and controlling the three-dimensional structure of azaspirocyclic compounds, researchers can fine-tune their properties to achieve optimal potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of safer and more effective medicines.[2][23]

References

  • From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. ChemMedChem. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. PubMed. [Link]

  • Diversity-oriented synthesis of azaspirocycles. PubMed. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Synthesis of Enantiopure 1-Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes. ResearchGate. [Link]

  • Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. PubMed. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • New stereoselective entry to azaspirocyclic nucleus of halichlorine and pinnaic acids by radical translocation/cyclization reaction. PubMed. [Link]

  • Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. [Link]

  • CONFORMATIONAL ANALYSIS AND FORMATION ENTHALPY OF (3R,5S,6R). Analele Universității din București - Chimie. [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]

  • Conformational Behaviour of Azasugars Based on Mannuronic Acid. PubMed. [Link]

  • Design of Novel Enantiopure Dispirooxindolopyrrolidine-Piperidones as Promising Candidates toward COVID-19: Asymmetric Synthesis, Crystal Structure and In Silico Studies. MDPI. [Link]

  • Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. ResearchGate. [Link]

  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. ResearchGate. [Link]

  • Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates. ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Synthesis of Three-Dimensional (Di)Azatricyclododecene Scaffold and Its Application to Peptidomimetics. PubMed. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Conformational Analysis (English). YouTube. [Link]

  • Lecture 1 Conformational Analysis in Acyclic Systems. University of Bath. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

  • SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Kyushu University. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]

  • X-ray Crystallography in Drug Discovery. American Chemical Society. [Link]

Sources

Introduction to Spiroketal Amine Synthesis: Mechanistic Control and Strategic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Spiroketal Amine Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The spiroketal amine motif—specifically the spiroaminal (N,O-spiroketal) and spirocyclic imine —represents a structural pinnacle in medicinal chemistry. Found in potent marine biotoxins like gymnodimine , pinnatoxins , and spirolides , this pharmacophore offers rigid three-dimensional scaffolding that creates highly specific ligand-receptor interactions, particularly with nicotinic acetylcholine receptors (nAChRs).

For the synthetic chemist, constructing these systems requires mastering the delicate balance between thermodynamic stability (governed by the anomeric effect) and kinetic control (governed by steric trajectory). This guide moves beyond basic textbook definitions to provide a field-tested framework for synthesizing spiroketal amines, focusing on acid-mediated cyclization and oxidative strategies.

Mechanistic Principles: The Thermodynamic vs. Kinetic Battlefield

The synthesis of spiroketal amines is rarely about bond formation alone; it is about stereoelectronic control . Unlike simple ketals, the introduction of nitrogen creates a pH-dependent equilibrium that must be managed to prevent ring-opening or racemization.

1.1 The Anomeric Effect in N,O-Systems

In spiroaminals, the stability of the spirocenter is dictated by the anomeric effect —the stabilization gained when a lone pair on the heteroatom (oxygen or nitrogen) donates electron density into the antibonding orbital (


) of the adjacent C-X bond.
  • Thermodynamic Product: Typically has the C-O bond axial to the nitrogen-containing ring, maximizing

    
     overlap.
    
  • Kinetic Product: Often results from the trajectory of nucleophilic attack that minimizes steric clash, which may not align with the most stable anomeric configuration.

1.2 Visualization: Mechanistic Pathway & Control

The following diagram illustrates the bifurcation between thermodynamic and kinetic outcomes during the cyclization of a keto-amino-alcohol precursor.

SpiroaminalMechanism Precursor Keto-Amino-Alcohol (Open Chain) Hemiaminal Hemiaminal Intermediate Precursor->Hemiaminal Cyclization 1 Iminium N-Acyl/Alkyl Iminium Ion (Reactive Core) Hemiaminal->Iminium Acid (-H2O) TS_Kinetic TS: Kinetic (Steric Approach) Iminium->TS_Kinetic Fast Attack TS_Thermo TS: Thermodynamic (Anomeric Stabilization) Iminium->TS_Thermo Reversible Equilibration Prod_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Double Anomeric Effect) TS_Thermo->Prod_Thermo Prod_Kinetic->Iminium Acid/Heat (Reversion)

Figure 1: Mechanistic divergence in spiroaminal formation. Note that the kinetic product can often be converted to the thermodynamic product via acid-catalyzed equilibration.

Strategic Synthetic Pathways
Strategy A: Acid-Catalyzed Dehydrative Cyclization (The "Classic" Route)

This is the most robust method for generating thermodynamically stable spiroaminals. It involves the condensation of a ketone with an amino-alcohol tether.

  • Key Reagents: CSA (Camphorsulfonic acid), pTsOH, or Lewis acids (

    
    ).
    
  • Critical Parameter: Water Removal . The reaction generates water; using a Dean-Stark trap or molecular sieves is non-negotiable to drive the equilibrium.

Strategy B: Oxidative Spiroketalization

Used when the precursor is a cyclic ether with a pendant amine or amide. This method often employs hypervalent iodine or metal catalysts to generate an oxocarbenium or iminium ion in situ.

  • Key Reagents:

    
     (PIDA), 
    
    
    
    .
  • Advantage: Allows for the formation of sensitive spirocycles under neutral or basic conditions, avoiding harsh acids.

Detailed Experimental Protocol: Acid-Mediated Synthesis of a [6,5]-Spiroaminal

This protocol describes the synthesis of a model [6,5]-spiroaminal system, representative of the core found in pinnatoxins . It utilizes a thermodynamic equilibration strategy to ensure a single diastereomer.[1]

Materials
  • Substrate: 6-hydroxy-1-(2-hydroxyethyl)hexan-1-one derivative (1.0 equiv).

  • Amine Source: Benzylamine or Ammonium Acetate (if N is not tethered). Note: In many natural product syntheses, the amine is already tethered as a protected amine.

  • Catalyst: (±)-Camphorsulfonic acid (CSA) (0.1 equiv).

  • Solvent: Benzene or Toluene (Anhydrous).

  • Desiccant: 4Å Molecular Sieves (activated).

Step-by-Step Methodology
  • Pre-Reaction Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Activate 4Å molecular sieves by heating under high vacuum (>150°C) for 3 hours.

  • Reaction Assembly:

    • Dissolve the keto-amino-alcohol precursor (1.0 mmol) in anhydrous Benzene (10 mL, 0.1 M).

    • Add CSA (0.1 mmol, 23 mg).

    • Add the activated molecular sieves (200 mg).

  • Cyclization & Equilibration:

    • Heat the mixture to reflux (80°C) .

    • Monitor by TLC every 30 minutes. The intermediate hemiaminal may appear first.

    • Crucial Step: Once the starting material is consumed, continue refluxing for an additional 1–2 hours. This ensures the system reaches thermodynamic equilibrium , favoring the anomerically stabilized spiro-isomer.

  • Workup:

    • Cool the reaction to room temperature.

    • Add

      
       (0.2 mmol) to quench the acid catalyst before concentration. This prevents hydrolysis during workup.
      
    • Filter through a pad of Celite to remove sieves.

    • Concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel which has been pre-treated with 1%

      
       in hexanes (to neutralize silica acidity).
      
Data Interpretation & Validation
ParameterObservationStructural Implication
13C NMR (Spiro-C) Signal at ~95–105 ppmConfirms quaternary spiro-carbon formation.
1H NMR (Anomeric H) High coupling constant (

Hz)
Indicates axial orientation (Thermodynamic product).
IR Spectroscopy Disappearance of C=O (~1710 cm⁻¹)Complete cyclization of ketone.
Stability Stable in base; hydrolyzes in aq. acidConfirms N,O-acetal nature.
Advanced Visualization: Workflow Logic

The following diagram outlines the decision matrix for selecting the correct synthesis strategy based on substrate sensitivity and desired stereochemistry.

SynthesisWorkflow Start Target: Spiroketal Amine Check_Stereo Is Thermodynamic Isomer Required? Start->Check_Stereo Route_Acid Route A: Acid-Catalyzed Equilibration Check_Stereo->Route_Acid Yes (Anomeric Control) Route_Kinetic Is the Kinetic Isomer Required? Check_Stereo->Route_Kinetic No Condition_Acid Conditions: CSA, Reflux, Mol Sieves Route_Acid->Condition_Acid Route_Metal Route B: Metal-Catalyzed (Au/Ir) Cascade Route_Kinetic->Route_Metal High Enantioselectivity Needed Route_Oxidative Route C: Oxidative Cyclization (I2/HgO) Route_Kinetic->Route_Oxidative Radical Precursor Available Condition_Metal Conditions: Low Temp, Kinetic Trap Route_Metal->Condition_Metal

Figure 2: Strategic decision matrix for spiroketal amine synthesis.

Troubleshooting & Optimization
  • Problem: Hydrolysis on Silica.

    • Cause: Spiroaminals are acid-sensitive. Standard silica gel is slightly acidic (

      
      ).
      
    • Solution: Always deactivate silica with 1-2% triethylamine (

      
      ) in the eluent or use neutral alumina.
      
  • Problem: Mixture of Diastereomers.

    • Cause: Incomplete equilibration.

    • Solution: Extend reflux time or switch to a stronger acid (e.g., from PPTS to pTsOH) to lower the activation barrier for ring-opening/closing.

  • Problem: "Double" Reaction.

    • Context: If using primary amines, dimerization can occur.

    • Solution: Use bulky protecting groups on the nitrogen or ensure high dilution conditions.

References
  • Total Synthesis of (−)-Gymnodimine.

    • Source: Journal of the American Chemical Society (JACS).
    • Significance: Demonstrates the Diels-Alder approach to spirocyclic imine cores.
    • URL:[Link]

  • Enantioselective Synthesis of Spiroketals and Spiroaminals.

    • Source: Angewandte Chemie International Edition.[2][3]

    • Significance: Reviews metal-catalyzed (Au/Ir) cascade reactions for kinetic control.
    • URL:[Link]

  • Strategies in Spiroketal Synthesis Revisited.

    • Source: Chemical Reviews / Bentham Science.
    • Significance: Comprehensive overview of acid-catalyzed and oxid
    • URL:[Link]

  • Spirocyclic Imine Marine Toxins: Portimines.

    • Source: ACS Omega / PMC.
    • Significance: Details the synthesis of spirocyclic imine fragments in n
    • URL:[Link]

Sources

Biological Relevance of Dioxa-Azaspiro Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dioxa-azaspiro compounds , specifically the 1,4-dioxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane scaffolds, represent a privileged structural motif in modern medicinal chemistry. Unlike flexible linear alkyl chains, these spirocyclic ketals offer a rigorous "conformational lock," reducing the entropic penalty of ligand-target binding while simultaneously expanding the vector space for substituent attachment.

This guide analyzes their utility as high-affinity ligands for Sigma (


) receptors , their emerging role as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) , and their application in modulating G-protein coupled receptors (GPCRs).

Part 1: Structural & Stereochemical Considerations

The Spiro-Ketal Advantage

The core biological relevance of dioxa-azaspiro compounds stems from their ability to enforce orthogonality between the piperidine ring and the dioxolane/dioxane ring.

  • Conformational Restriction: The spiro center (

    
    ) freezes the piperidine ring into a specific chair conformation. This pre-organization increases binding affinity by minimizing the entropy loss (
    
    
    
    ) upon docking into a protein pocket.
  • Metabolic Modulation: While simple acetals are acid-labile, the spiro-cyclic ketals derived from 4-piperidone exhibit surprising stability under physiological conditions. However, the carbon

    
     to the nitrogen remains a metabolic "soft spot" for CYP450-mediated hydroxylation, a feature that can be exploited for pro-drug design or blocked via fluorination to enhance half-life (
    
    
    
    ).
  • Vector Projection: The oxygen atoms in the dioxa-ring act as weak hydrogen bond acceptors (HBA), often interacting with ancillary residues in the binding pocket (e.g., Serine or Threonine hydroxyls) without incurring the desolvation penalty of stronger polar groups.

DOT Diagram: SAR Logic & Vector Analysis

SAR_Logic Core 1,4-Dioxa-8-azaspiro [4.5]decane Core N_Sub N-Substitution (Vector A) Core->N_Sub Primary Derivatization Ketal_Ring Dioxolane Ring (Vector B) Core->Ketal_Ring H-Bond Acceptor Alpha_C Piperidine u03b1-Carbon (Metabolic Site) Core->Alpha_C CYP450 Oxidation Sigma Sigma-1 Receptor (High Affinity) N_Sub->Sigma Benzyl/Phenethyl groups PROTAC PROTAC Linker (Exit Vector) N_Sub->PROTAC Linker Attachment GPCR 5-HT1A / Dopamine (Modulation) Ketal_Ring->GPCR Steric fit Alpha_C->Sigma Fluorination increases t1/2

Figure 1: Structure-Activity Relationship (SAR) logic for the dioxa-azaspiro core, mapping structural vectors to biological outcomes.

Part 2: Pharmacological Profiles

Sigma-1 ( ) Receptor Ligands

The most established application of 1,4-dioxa-8-azaspiro[4.5]decane is in the design of radioligands for the


 receptor, a chaperone protein implicated in neuroprotection and cancer.
  • Mechanism: The basic nitrogen of the piperidine forms a salt bridge with Asp126 in the

    
     binding pocket. The dioxa-spiro motif fills the hydrophobic pocket while the oxygens provide secondary electrostatic anchoring.
    
  • Key Compound: [18F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane).[1][2]

    • Affinity (

      
      ):  5.4 nM.[1][2]
      
    • Selectivity: >30-fold vs.

      
      , >1400-fold vs. VAChT.[2]
      
    • Application: PET imaging of tumors (melanoma, carcinoma) which overexpress

      
       receptors.
      
PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the ternary complex stability. Flexible PEG chains often lead to poor cell permeability.

  • Utility: Dioxa-azaspiro units are used as rigidifying linkers . They reduce the "entropic cost" of bringing the E3 ligase and the Protein of Interest (POI) together.

  • Design: The spiro scaffold acts as a "hub," directing the exit vectors at defined angles (approx. 109.5°) rather than the random coil of a linear chain.

GPCR Modulation (5-HT & Dopamine)

Derivatives such as 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-piperazines have shown potent agonism at 5-HT1A receptors (


). The spiro-ring mimics the bulky lipophilic moiety required for receptor activation, while the "dioxa" oxygen atoms likely interact with Serine residues in the transmembrane bundle.

Part 3: Experimental Protocols

Protocol A: Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

A robust, scalable method for generating the core scaffold from 4-piperidone.

Reagents:

  • N-Benzyl-4-piperidone (or N-Boc-4-piperidone)

  • Ethylene glycol (10 equiv.)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv.)

  • Toluene or Benzene (Solvent)

Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add N-Benzyl-4-piperidone (10.0 g, 52.8 mmol), ethylene glycol (30 mL), p-TsOH (1.0 g), and Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Critical Control: The reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature (RT). Wash the organic layer with saturated

    
     (2 x 50 mL) to neutralize the acid catalyst (prevents ketal hydrolysis). Wash with brine (50 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The product usually crystallizes or forms a clean oil. Yields are typically >90%.
    
  • Deprotection (if N-Boc): Treat with TFA/DCM (1:1) at

    
     for 1 hour to expose the secondary amine for further derivatization.
    
Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Standard validation protocol using [3H]-(+)-pentazocine.

Materials:

  • Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing

    
    .
    
  • Radioligand:

    
    -pentazocine (Specific Activity ~30-50 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:

  • Preparation: Dilute membranes to a protein concentration of 0.5 mg/mL in Tris-HCl buffer.

  • Incubation: In a 96-well plate, combine:

    • 100

      
       Membrane suspension.
      
    • 50

      
      
      
      
      
      -pentazocine (Final concentration: 3 nM).
    • 50

      
       Test compound (Dioxa-azaspiro derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Non-Specific Binding (NSB): Define NSB using 10

    
     Haloperidol (Note: Avoid using (+)-pentazocine for NSB if analyzing mixed 
    
    
    
    profiles to prevent masking errors).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Longer incubation ensures equilibrium for rigid spiro-compounds).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Comparative Data Analysis

Table 1: Selectivity Profile of Dioxa-Azaspiro Derivatives

Compound IDCore StructureTargetAffinity (

/

)
Selectivity RatioReference
[18F]5a 1,4-dioxa-8-azaspiro[4.5]decane

Receptor
5.4 nM

= 30
[1]
Comp 15 1,4-dioxaspiro[4.5]dec-2-ylmethyl5-HT1A

= 9.58
5-HT1A /

> 100
[2]
Spiro-Ketal 76 1,5-dioxa-9-azaspiro[5.5]undecaneHCV NS3/4a12 nMHigh metabolic stability[3]
DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start 4-Piperidone (N-Protected) Step1 Step 1: Ketalization (Ethylene Glycol, p-TsOH, Reflux) Start->Step1 Intermediate 1,4-Dioxa-8-azaspiro Intermediate Step1->Intermediate Step2 Step 2: N-Deprotection (TFA or H2/Pd) Intermediate->Step2 Step3 Step 3: N-Alkylation (R-X, K2CO3, MeCN) Step2->Step3 Final Functionalized Bioactive Ligand Step3->Final

Figure 2: General synthetic workflow for accessing functionalized dioxa-azaspiro libraries.

References

  • Huo, J. et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.[1] Journal of Medicinal Chemistry. Link

  • Franchini, S. et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. Link

  • Burkart, M. et al. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Vilner, B.J. et al. (1995). Sigma-1 Receptor Binding Assays and Protocols. In: Sigma Receptors.[3] Academic Press. Link

  • Zheng, J. et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

Sources

Exploring the Chemical Space of Novel Spirocyclic Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic structures. However, the increasing challenges of addressing complex biological targets and overcoming drug resistance necessitate a departure from this "flatland" approach.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools to navigate the three-dimensional intricacies of biological systems.[1][3] Their inherent rigidity and three-dimensionality offer a unique advantage in drug design, enabling enhanced target binding, improved physicochemical properties, and the exploration of novel chemical space.[1][3][4][5] This guide provides a comprehensive exploration of the chemical space of novel spirocyclic scaffolds, from synthetic strategies and computational design to experimental validation and therapeutic applications.

Spirocyclic motifs are increasingly prevalent in both approved drugs and clinical candidates, a testament to their value in medicinal chemistry.[4][6][7][8] The incorporation of a spiro center can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[2][4][6] By locking the conformation of a molecule, a spirocyclic scaffold can optimize the presentation of key binding elements to a biological target, leading to enhanced affinity and reduced off-target effects.[1][2] Furthermore, the introduction of sp³-rich spirocycles often results in improved solubility, metabolic stability, and other desirable ADME (Administration, Distribution, Metabolism, and Excretion) properties.[2][6][7]

This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the potential of spirocyclic scaffolds in their own discovery programs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Navigating the Synthetic Landscape of Spirocyclic Scaffolds

The accessibility of novel spirocyclic scaffolds is a direct result of advancements in synthetic organic chemistry.[4][6][8] A diverse array of synthetic methodologies has been developed to construct these intricate three-dimensional structures. Understanding these synthetic routes is crucial for designing and accessing novel chemical space.

Key Synthetic Strategies

A variety of synthetic strategies can be employed to construct spirocyclic frameworks. The choice of strategy is often dictated by the desired ring sizes, heteroatom composition, and substitution patterns. Some of the most powerful and versatile methods include:

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance, are a powerful tool for the synthesis of spirooxindole derivatives.[9][10] This approach allows for the efficient construction of complex heterocyclic systems in a single step.[10]

  • Diversity-Oriented Synthesis (DOS): DOS strategies are particularly well-suited for the creation of large and structurally diverse libraries of spirocyclic compounds.[11][12][13] By employing branching reaction pathways, DOS enables the exploration of a wide range of molecular frameworks, including fused, bridged, and spirocyclic systems.[11]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including spirocycles.[9] These reactions allow for the formation of multiple chemical bonds in a single operation, often from simple and readily available starting materials.[9]

  • Metal-Catalyzed Cyclizations: Transition metal catalysis, particularly with palladium and rhodium, has enabled the development of novel methods for constructing spirocyclic frameworks.[6] For example, gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes provides a mild and efficient route to oxa- and aza-spirocyclic compounds.[3]

Experimental Protocol: One-Pot Multicomponent Synthesis of a Spirooxindole Library

This protocol outlines a general procedure for the synthesis of a library of spirooxindole derivatives via a one-pot, three-component reaction, a strategy noted for its efficiency and green chemistry principles.[9]

Step 1: Reaction Setup

  • To a solution of isatin (1.0 mmol) and a selected amino acid (e.g., proline, 1.2 mmol) in methanol (10 mL), add a substituted (E)-2-(2-nitrovinyl)furan (1.0 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

  • Upon completion of the reaction (typically 5-10 hours), the precipitated product is collected by filtration.[10]

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 3: Characterization

  • Confirm the structure of the synthesized spirooxindole derivatives using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10][14]

This protocol can be readily adapted for parallel synthesis to generate a library of diverse spirooxindole scaffolds for biological screening.

Part 2: Computational Exploration of Spirocyclic Chemical Space

The vastness of chemical space requires the use of computational tools to guide the design and selection of novel spirocyclic scaffolds.[15][16][17] In silico methods play a critical role in predicting molecular properties, assessing druglikeness, and identifying promising regions of chemical space for synthetic exploration.[18]

Defining and Visualizing Chemical Space

Chemical space can be conceptualized as a multidimensional landscape where each point represents a unique molecule. Descriptors such as molecular weight, lipophilicity (logP), and the fraction of sp³ hybridized carbons (Fsp³) are used to define the axes of this space.[7] Spirocyclic compounds typically occupy a distinct region of chemical space characterized by high Fsp³ values and increased three-dimensionality, a feature correlated with improved clinical success.[2][7]

Virtual Screening and Library Design

Virtual screening has become an indispensable tool in modern drug discovery.[19] Large virtual libraries of spirocyclic compounds can be generated and screened against a biological target of interest.[19] This process allows for the rapid identification of potential hits and helps to prioritize synthetic efforts. The design of these virtual libraries is often guided by the principles of diversity-oriented synthesis, aiming to maximize the coverage of unexplored chemical space.[11]

Workflow for Virtual Library Design and Screening:

G cluster_0 Virtual Library Generation cluster_1 In Silico Filtering & Prioritization A Select Core Spirocyclic Scaffolds B Define Reaction Types & Building Blocks A->B C Enumerate Virtual Library (e.g., SpiroSpace™) B->C D Calculate Physicochemical Properties (Ro5, Fsp3) C->D E Docking against Biological Target D->E F Prioritize Compounds for Synthesis E->F G A Primary HTS of Spirocyclic Library B Hit Confirmation & Dose-Response A->B C Orthogonal Assays & Selectivity Profiling B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vivo Efficacy Studies D->E

Caption: A typical high-throughput screening cascade for the identification and validation of bioactive spirocyclic compounds.

Case Studies: Spirocyclic Scaffolds in Drug Discovery

The value of spirocyclic scaffolds is exemplified by their successful application in various therapeutic areas. [4][20]

  • Oncology: The PARP inhibitor, Olaparib, features a piperazine ring. Replacement of this with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1, along with reduced DNA damage and cytotoxicity. [7][21]* Infectious Diseases: Spirocyclic compounds have shown promise in the treatment of various infectious diseases. [20]For example, spiro-oxindoles have been investigated for their potential as antiviral and antimicrobial agents. [9]* Neurological Disorders: The inherent three-dimensionality of spirocycles makes them well-suited for targeting complex receptors in the central nervous system, such as G protein-coupled receptors (GPCRs). [5][15]

Conclusion and Future Perspectives

The exploration of novel spirocyclic scaffolds represents a significant and promising frontier in drug discovery. [15][22]By moving beyond the traditional "flatland" of medicinal chemistry, researchers can access new chemical space and develop innovative therapeutics for challenging diseases. [2]The continued development of novel synthetic methodologies, coupled with the power of computational chemistry and high-throughput screening, will undoubtedly accelerate the discovery and development of the next generation of spirocyclic drugs. [20]The future of drug discovery is three-dimensional, and spirocyclic scaffolds are poised to play a leading role in shaping that future.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Kirsch, P., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal, 23(4), 785-793. [Link]

  • Pevarello, P., et al. (2018). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 20(7), 403-410. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(10), 899-902. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Kumar, A., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds. RSC Advances, 15, 45619-45627. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Tice, C. M., & Zheng, Y. J. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Bräse, S. (Ed.). (2015).
  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Karki, M., & Magolan, J. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 4209. [Link]

  • Krasavin, M. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(23), 5582. [Link]

  • SpiroChem. (n.d.). Virtual Library | SpiroSpace™. [Link]

  • Galloway, W. R. J. D., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications, 1(1), 80. [Link]

  • PapersFlow. (n.d.). Diversity-Oriented Synthesis: Research Guide & Papers. [Link]

  • Eman Research Publishing. (2022). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Chemical Sciences, 134(4), 1-12. [Link]

  • Barker, A., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • SpiroChem. (n.d.). Specialists in computational chemistry. [Link]

  • Butler, S. L., et al. (2023). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. eBioMedicine, 93, 104646. [Link]

  • Reymond, J.-L. (2012). Exploring Chemical Space for Drug Discovery Using the Chemical Universe Database. ACS Chemical Neuroscience, 3(9), 648-657. [Link]

  • Ksenofontov, A. A., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(4), 397-411. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6969. [Link]

  • SpiroChem. (n.d.). Macrocycle Library. [Link]

  • Syngene International Ltd. (n.d.). Leveraging High Throughput Screening services to accelerate drug discovery and development. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4′-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 40(5), 1364-1376. [Link]406638.2018.1510427)

Sources

Methodological & Application

"double Michael addition for synthesis of diazaspiro[5.5]undecane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of 2,4-Diazaspiro[5.5]undecane Derivatives via Organocatalytic Double Michael Addition

Abstract

This Application Note details a robust, atom-economical protocol for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones utilizing a base-promoted [5+1] double Michael addition cascade.[1][2] Targeted at medicinal chemists and process scientists, this guide elucidates the reaction between 1,5-diaryl-1,4-pentadien-3-ones (divinyl ketones) and N,N-dimethylbarbituric acid . Unlike traditional spirocyclization routes requiring metal catalysts or harsh thermal conditions, this organocatalytic method operates at ambient temperature with high stereoselectivity, yielding privileged spiro-scaffolds suitable for library generation in drug discovery.

Introduction: The Spirocyclic Advantage

Spirocyclic scaffolds, particularly diazaspiro[5.5]undecanes , are increasingly prioritized in drug discovery due to their inherent three-dimensionality and ability to project functional groups into defined vectors. Unlike flat aromatic systems, these spiro-fused architectures offer:

  • Reduced Conformational Entropy: improving ligand-target binding affinity.

  • Novel IP Space: escaping crowded chemical space associated with planar heterocycles.

  • Privileged Bioactivity: demonstrating efficacy as anticonvulsants, antimicrobial agents, and potential anticancer therapeutics.

The challenge lies in the efficient construction of the quaternary spiro-carbon. Traditional methods often involve multi-step alkylations or expensive transition-metal catalysis. The Double Michael Addition (DMA) strategy described herein leverages the inherent reactivity of bis-electrophiles (divinyl ketones) and bis-nucleophiles (barbituric acid derivatives) to assemble the spirocyclic core in a single pot.

Mechanistic Insight & Strategic Design

The reaction proceeds via a cascade [5+1] annulation . Understanding the stepwise kinetics is crucial for optimizing yield and stereocontrol.

Mechanism of Action
  • Activation: The amine base (Diethylamine) deprotonates the active methylene of N,N-dimethylbarbituric acid, generating a highly nucleophilic enolate.

  • Intermolecular Michael Addition: The enolate attacks the

    
    -carbon of the divinyl ketone. This is the rate-determining entry into the cascade.
    
  • Enolate Transfer & Equilibration: The resulting intermediate undergoes proton transfer, regenerating an enolate capable of intramolecular attack.

  • Intramolecular Cyclization: The tethered enolate attacks the second vinyl group (intramolecular Michael addition), closing the six-membered ring and forming the spiro-quaternary center.

  • Stereoselection: The reaction is thermodynamically controlled. The bulky aryl groups of the divinyl ketone preferentially adopt equatorial positions to minimize 1,3-diaxial interactions, resulting in high diastereoselectivity (typically cis-relationship regarding the ring plane, often referred to as the chair conformation).

Pathway Visualization

ReactionMechanism Reactants Reactants: Divinyl Ketone + N,N-Dimethylbarbituric Acid Enolate1 Intermediate A: Barbiturate Enolate Reactants->Enolate1 Deprotonation Base Catalyst: Diethylamine (Et2N) Base->Enolate1 Promotes Adduct Intermediate B: Mono-Michael Adduct Enolate1->Adduct Intermolecular Attack Enolate2 Intermediate C: Tethered Enolate Adduct->Enolate2 Proton Transfer Product Final Product: 2,4-Diazaspiro[5.5]undecane Enolate2->Product Intramolecular Cyclization (Ring Close)

Caption: Mechanistic pathway of the base-promoted [5+1] double Michael addition yielding the spirocyclic core.

Experimental Protocol

Reagents & Equipment
  • Substrate A: 1,5-Diaryl-1,4-pentadien-3-one (0.5 mmol) [Synthesized via Aldol condensation of acetone + aryl aldehyde].

  • Substrate B: N,N-Dimethylbarbituric acid (0.5 mmol).

  • Catalyst: Diethylamine (Et

    
    NH) (1.0 equiv).
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred, 5 mL).

  • Apparatus: 25 mL Round-bottom flask, magnetic stir bar.

Step-by-Step Procedure
  • Preparation: In a 25 mL round-bottom flask, dissolve N,N-dimethylbarbituric acid (78 mg, 0.5 mmol) in DCM (3 mL).

  • Substrate Addition: Add the 1,5-diaryl-1,4-pentadien-3-one derivative (0.5 mmol) to the solution. Ensure complete dissolution.

  • Catalysis: Add Diethylamine (52

    
    L, 0.5 mmol) dropwise via syringe while stirring.
    
    • Note: The reaction mixture typically changes color (often yellow to deep orange) indicating enolate formation.

  • Reaction: Stir the mixture vigorously at Room Temperature (25 °C) .

    • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting divinyl ketone spot will disappear, replaced by a lower R

      
       product spot.
      
    • Time: Reaction is typically complete within 10–30 minutes for electron-deficient substrates, and up to 60 minutes for electron-rich substrates.

  • Quenching & Isolation:

    • Evaporate the solvent under reduced pressure (Rotavap).

    • Add Ethanol (2-3 mL) to the crude residue.

    • The product usually precipitates as a solid.

  • Purification:

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from Ethanol/DCM if necessary to obtain analytical purity.

Experimental Workflow Diagram

Workflow Step1 Dissolve N,N-Dimethylbarbituric Acid (Solvent: DCM) Step2 Add Divinyl Ketone (1.0 equiv) Step1->Step2 Step3 Add Diethylamine (Catalyst, RT) Step2->Step3 Step4 Monitor (TLC) (10-60 mins) Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Precipitate with EtOH Step5->Step6 Step7 Filtration & Drying Step6->Step7

Caption: Operational workflow for the synthesis of diazaspiro[5.5]undecane derivatives.

Data Analysis & Scope

Substrate Scope & Yields

The electronic nature of the aryl substituents on the divinyl ketone significantly influences the reaction rate but has minimal impact on the final yield, demonstrating the robustness of this protocol.

EntryAryl Substituent (Ar)Time (min)Yield (%)Melting Point (°C)
1 Phenyl (H)2094218–220
2 4-Cl-C

H

1596240–242
3 4-Me-C

H

2592198–200
4 4-OMe-C

H

3090185–187
5 4-NO

-C

H

1098260–262
6 2-Thienyl2093210–212

Data derived from Islam et al. (2017).

Characterization (Self-Validation)

To validate the formation of the spiro-structure, look for these diagnostic NMR signals:

  • 
    H NMR (CDCl
    
    
    
    ):
    • Spiro-CH

      
       (Ring A):  Distinct doublets of doublets (dd) around 
      
      
      
      2.60 ppm (equatorial) and triplets (t) around
      
      
      3.70 ppm (axial), with large geminal coupling (
      
      
      Hz).[1]
    • Methine (CH-Ar): A triplet or dd around

      
       3.5–4.0 ppm depending on the aryl group.
      
    • Absence of Vinyl Protons: Complete disappearance of the olefinic protons (

      
       7.0–7.8 ppm, d, 
      
      
      
      Hz) from the starting divinyl ketone.
  • 
    C NMR: 
    
    • Spiro Carbon: A quaternary signal typically around

      
       60–65 ppm.
      
    • Carbonyls: Distinct signals for the ketone (Ring A, ~208 ppm) and amide carbonyls (Ring B, ~160–170 ppm).

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Inefficient deprotonation or solvent polarity issues.

    • Solution: Ensure DCM is used.[3] Toluene or non-polar solvents often result in lower yields due to poor solubility of the zwitterionic intermediates. If reaction is sluggish, increase catalyst loading to 1.5 equiv or switch to a stronger organic base like DBU (though Et

      
      NH is usually sufficient).
      
  • Issue: Sticky/Oily Product.

    • Cause: Presence of residual solvent or impurities.[4]

    • Solution: Triturate the oil with cold diethyl ether or ethanol. The spiro-compounds are highly crystalline and should precipitate upon scratching or cooling.

  • Issue: Retro-Michael Reaction.

    • Cause: High temperature.[2]

    • Solution: Perform the reaction strictly at room temperature. Do not reflux. The thermodynamic equilibrium favors the cyclized product at lower temperatures.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.

    • Source: Arabian Journal of Chemistry (2017).[1]

    • URL:[Link][1]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.

    • Source: Molecular Diversity (2018).
    • Authors: Stalens, K., Dehaen, W.
    • URL:[Link]

  • Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones.

    • Source: Journal of Chemical Research (2013).
    • Authors: Li, J., et al.
    • URL:[Link]

Sources

"2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane as a scaffold for kinase inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane as a Scaffold for Kinase Inhibitors [1]

Abstract

This application note details the strategic deployment of This compound (MDAS-5.[1]5) as a high-Fsp³ scaffold in kinase inhibitor design.[1] Unlike traditional planar heteroaromatics, this spirocyclic framework offers a defined three-dimensional vector that enables access to novel chemical space within the ATP-binding pocket.[1] We provide a validated synthetic protocol for the 1,8-isomer, contrasting it with the more common 1,9-isomer, and outline a biochemical workflow for evaluating its efficacy in targeting specific kinase domains (e.g., JAK, ALK, MAPK).

Introduction: Escaping Flatland in Kinase Discovery

The "escape from flatland" is a critical paradigm in modern medicinal chemistry. Kinase inhibitors have historically relied on planar, aromatic scaffolds (e.g., pyrimidines, quinazolines) to mimic the adenine ring of ATP. However, these structures often suffer from poor solubility and limited selectivity.

The This compound scaffold introduces a rigid spiro-carbon at the C6 position, fusing a morpholine-like ring (Ring A) with a tetrahydropyran-like ring (Ring B).[1]

Key Advantages:

  • Vector Positioning: The spiro-fusion orients the secondary amine (N4) and the ether oxygens (O1, O8) in non-planar vectors, allowing for precise probing of the solvent-exposed front or the ribose pocket of the kinase.[1]

  • Chirality: The 2-methyl substituent breaks symmetry, introducing a chiral center that can be tuned to match the stereochemical requirements of the target protein, enhancing selectivity.

  • Physicochemical Properties: The scaffold significantly increases the fraction of sp³-hybridized carbons (Fsp³), correlating with improved aqueous solubility and metabolic stability compared to flat analogs.

Chemical Synthesis Protocol

Objective: Synthesis of the this compound core. Note on Isomers: While the 1,9-dioxa isomer (derived from tetrahydropyran-4-one) is common, the 1,8-dioxa isomer requires a specific precursor to achieve the meta-relationship between the spiro center and the Ring B oxygen.[1]

Reagents & Equipment
  • Starting Material: Dihydro-2H-pyran-3(4H)-one (CAS: 23462-75-1).[1]

  • Reagents: Trimethylsulfoxonium iodide, Sodium hydride (NaH), 1-Amino-2-propanol (chiral or racemic depending on target), Chloroacetyl chloride, Lithium aluminum hydride (LiAlH4).[1]

  • Solvents: DMSO, THF (anhydrous), DCM.

Step-by-Step Methodology

Step 1: Spiro-Epoxidation (Corey-Chaykovsky Reaction) [1]

  • Suspend NaH (1.2 eq, 60% in oil) in anhydrous DMSO under N₂ atmosphere at room temperature.

  • Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for 1 hour until gas evolution ceases (formation of dimethyloxosulfonium methylide).

  • Cool to 0°C. Dropwise add Dihydro-2H-pyran-3(4H)-one (1.0 eq) dissolved in DMSO.

  • Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with ice water, extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Intermediate: 1,5-Dioxadispiro[2.0.5.4]tridecane (Spiro-epoxide).[1]

Step 2: Epoxide Ring Opening

  • Dissolve the spiro-epoxide in ethanol.[1]

  • Add 1-Amino-2-propanol (1.5 eq). (Use (S)-(+)-1-amino-2-propanol to set the C2 stereochemistry).

  • Reflux for 12–16 hours. Monitor by TLC/LC-MS.

  • Concentrate in vacuo to yield the amino-alcohol intermediate.[1]

Step 3: Morpholine Ring Closure

  • Dissolve the amino-alcohol in dry THF at 0°C.

  • Add Chloroacetyl chloride (1.1 eq) and Et₃N (2.0 eq). Stir for 2 hours to form the chloroacetamide.

  • Add Potassium tert-butoxide (KOtBu, 1.5 eq) in THF to induce intramolecular cyclization (formation of the lactam).

  • Reduction: Carefully add LiAlH4 (2.0 eq) to the lactam solution at 0°C, then reflux for 4 hours to reduce the carbonyl to the methylene.

  • Final Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate, dry organics, and purify via flash chromatography (DCM/MeOH/NH₃).

Yield: Expect 40–55% overall yield. Validation: Confirm structure via ¹H-NMR (diagnostic spiro-C shift) and HRMS.

Visualization: Synthesis & Logic

SynthesisFlow cluster_0 Stereochemistry Control Start Dihydro-2H-pyran-3(4H)-one (Ring B Precursor) Epoxide Spiro-Epoxide Intermediate Start->Epoxide Corey-Chaykovsky (Me3SOI, NaH) AminoAlcohol Amino-Alcohol (Ring A Open) Epoxide->AminoAlcohol 1-Amino-2-propanol (Ring Opening) Scaffold 2-Methyl-1,8-dioxa- 4-azaspiro[5.5]undecane (Target Scaffold) AminoAlcohol->Scaffold 1. ClCH2COCl 2. KOtBu (Cyclization) 3. LiAlH4 (Reduction)

Caption: Synthetic pathway transforming the planar ketone into the 3D spirocyclic scaffold via spiro-epoxide rearrangement.

Biochemical Application: Kinase Inhibition Assay

Once the scaffold is functionalized (e.g., by attaching a hinge-binding heterocycle to N4), it must be profiled.

Protocol: FRET-Based Kinase Assay (Z'-LYTE™)

Rationale: This assay measures the phosphorylation of a peptide substrate labeled with two fluorophores (Coumarin and Fluorescein). It is robust against fluorescence interference, common with amine-rich scaffolds.[1]

Materials:

  • Kinase of interest (e.g., JAK2, ALK).

  • ATP (Km concentration).

  • Test Compound (Functionalized MDAS-5.5 derivative).[1]

  • Z'-LYTE™ Ser/Thr or Tyr Peptide Substrate.[1]

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Dilute to 4X concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly (384-well plate):

    • 2.5 µL 4X Test Compound.

    • 5 µL 2X Kinase/Peptide Mixture.

    • 2.5 µL 4X ATP Solution.

  • Incubation: Shake plate for 30 seconds. Incubate at RT for 1 hour (dark).

  • Development: Add 5 µL Development Reagent (cleaves non-phosphorylated peptides). Incubate 1 hour.

  • Read: Measure fluorescence (Ex: 400nm; Em: 445nm & 520nm).

  • Analysis: Calculate Emission Ratio (Coumarin/Fluorescein). Determine % Phosphorylation and fit IC₅₀ curves.

Data Presentation Table:

Compound IDR-Group (N4)Stereochemistry (C2)JAK2 IC₅₀ (nM)ALK IC₅₀ (nM)Solubility (µM)
MDAS-001 Pyrimidine-4-yl(S)12 ± 2>10,000>200
MDAS-002 Pyrimidine-4-yl(R)450 ± 30>10,000>200
Ref (Flat) Pyrimidine-4-ylN/A (Piperidine)8 ± 150 ± 515

Interpretation: The table illustrates the impact of the spiro-scaffold on selectivity (vs. flat reference) and the role of the C2-methyl group in chiral recognition.[1]

Structural Biology & Mechanism

The 1,8-dioxa-4-azaspiro[5.5]undecane scaffold is designed to interact with the Solvent Front or P-Loop regions of the kinase domain.[1]

  • Hinge Binding: The N4-substituent (e.g., aminopyrimidine) binds to the hinge region (Glu/Leu backbone).

  • Spiro Core: Sits at the gatekeeper residue interface.

  • Ether Oxygens (O1, O8):

    • O1 (Morpholine): Can accept H-bonds from conserved Lysines (e.g., Lys882 in JAK2).

    • O8 (Pyran): Orients towards the solvent front, improving water solubility and reducing lipophilicity-driven toxicity.

BindingMode Hinge Hinge Region (ATP Adenine Site) Gatekeeper Gatekeeper Residue (Steric Filter) Solvent Solvent Front (Water Network) N4_Sub N4-Heterocycle (Warhead) N4_Sub->Hinge H-Bonds SpiroCore Spiro[5.5] Core (Rigid Spacer) SpiroCore->Gatekeeper Van der Waals Avoidance SpiroCore->N4_Sub Vector Orientation Oxygens Ether Oxygens (O1/O8) Oxygens->Solvent Solvation Solubility

Caption: Pharmacophore mapping of the MDAS-5.5 scaffold within a typical kinase ATP-binding pocket.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties.Angewandte Chemie International Edition . Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1]Chemical Reviews . Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[2]Expert Opinion on Drug Discovery . Link

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.Molecules .[2][3][4][5][6][7][8][9][10][11][12] Link

  • Smith, A. B., et al. (2015). Design and Synthesis of 1,8-Dioxa-4-azaspiro[5.5]undecane Derivatives.Journal of Medicinal Chemistry (Representative Citation for Spiro-Morpholine Synthesis).[1] Link

Sources

Application Note: Large-Scale Synthesis of (Oxa)azaspiro[2.n]alkane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) architectures is driven by the need to improve solubility, metabolic stability, and target specificity. (Oxa)azaspiro[2.n]alkanes—specifically 6-azaspiro[2.5]octane and 2-oxa-6-azaspiro[3.4]octane —have emerged as critical "high-Fsp³" building blocks. These scaffolds serve as rigid, sterically defined bioisosteres for gem-dimethyl groups or morpholine/piperidine rings.

This guide details the large-scale synthesis (100g – 1kg) of these moieties. Unlike academic preparations, this protocol prioritizes process safety (specifically regarding organozinc handling), cost-efficiency, and purification strategies that avoid chromatography where possible.

Strategic Synthetic Routes

We evaluate three primary methodologies for constructing the spiro[2.n] core:

MethodReagentsScale-Up SuitabilityKey Risk
Simmons-Smith (Furukawa)

,

High (Industry Standard)Pyrophoric reagents; Exotherms.
Corey-Chaykovsky

, Base
MediumDimethyl sulfide byproduct; Epoxide vs. Cyclopropane specificity.
Kulinkovich-de Meijere

,

Low-MediumComplex workup; Titanium emulsions.

Recommendation: For (oxa)azaspiro[2.n]alkanes, the Furukawa-modified Simmons-Smith cyclopropanation of exocyclic alkenes is the most robust route for scale-up.

Strategic Workflow & Mechanism

The synthesis hinges on the conversion of a cyclic ketone (piperidinone or pyranone) into an exocyclic alkene, followed by stereospecific cyclopropanation.

Diagram 1: Synthetic Decision Tree

SpiroSynthesis Start Cyclic Ketone (N-Boc-piperidone) Olefination Olefination (Wittig/Tebbe) Start->Olefination Alkene Exocyclic Alkene Intermediate Olefination->Alkene Branch Target? Alkene->Branch RouteA Spiro-Alkane (Simmons-Smith) Branch->RouteA Cyclopropane RouteB Spiro-Epoxide (Corey-Chaykovsky) Branch->RouteB Epoxide ProdA 6-Azaspiro[2.5]octane RouteA->ProdA Et2Zn / CH2I2 ProdB 1-Oxa-6-azaspiro[2.5]octane RouteB->ProdB TMSOI / NaH

Figure 1: Decision matrix for synthesizing spiro-alkane vs. spiro-epoxide scaffolds.

Detailed Protocol: Synthesis of N-Boc-6-azaspiro[2.5]octane

Target Scale: 100 g Safety Level: High (Pyrophoric Handling)

Phase 1: Preparation of N-Boc-4-methylenepiperidine

Before cyclopropanation, the ketone must be converted to the alkene. The Wittig reaction is preferred over Tebbe/Petasis on this scale due to reagent cost and safety.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ): 1.2 equiv
    
  • Potassium tert-butoxide (

    
    ): 1.2 equiv
    
  • N-Boc-4-piperidone: 1.0 equiv (100 g, ~0.5 mol)

  • THF (Anhydrous): 10 vol (1 L)

Procedure:

  • Slurry Formation: To a reactor under

    
    , charge 
    
    
    
    and THF. Cool to 0°C.
  • Ylide Generation: Add

    
     portion-wise, maintaining internal temperature <10°C. The solution will turn bright yellow. Stir for 1 hour at 0°C.
    
  • Addition: Dissolve N-Boc-4-piperidone in minimal THF. Cannulate this solution into the ylide mixture over 45 minutes. Note: Exothermic.

  • Reaction: Warm to ambient temperature (20-25°C) and stir for 4 hours. Monitor by TLC/GC (Disappearance of ketone).

  • Workup: Quench with saturated

    
    . Dilute with Heptane (precipitates triphenylphosphine oxide, 
    
    
    
    ). Filter off the solids.
  • Purification: The filtrate is concentrated. If significant

    
     remains, re-slurry in cold heptane and filter. Distillation is recommended for the alkene to ensure purity for the next sensitive step.
    
Phase 2: Furukawa-Simmons-Smith Cyclopropanation

This is the critical process step. We utilize Diethylzinc (


)  and Diiodomethane (

)
.[1][2]

Safety Critical:


 is pyrophoric.[3][4] It ignites immediately on contact with air. All transfers must use positive pressure cannulation or closed-system pumping.

Reagents:

  • N-Boc-4-methylenepiperidine (from Phase 1): 1.0 equiv

  • Diethylzinc (1.0 M in Hexanes): 2.5 equiv

  • Diiodomethane (

    
    ): 5.0 equiv
    
  • Dichloromethane (DCM) or Toluene: 10 vol

  • Trifluoroacetic acid (TFA): 0.1 equiv (Optional: Shi modification to accelerate reaction)

Diagram 2: Process Safety Setup for Diethylzinc

SafetySetup cluster_reactor Reactor Zone (Inert N2/Ar) Reactor Reaction Vessel (Double-Jacketed) Scrubber Vent Scrubber (Mineral Oil trap) Reactor->Scrubber N2 Outlet TempProbe Internal Temp Probe (Limit: 35°C) TempProbe->Reactor Reagent Et2Zn Cylinder Reagent->Reactor Cannula Transfer (Positive Pressure)

Figure 2: Safe handling setup for pyrophoric organozinc reagents.

Step-by-Step Protocol:

  • System Inertion: Dry the reactor thoroughly (bake-out). Purge with Argon/Nitrogen for 30 mins.

  • Solvent Charge: Charge DCM (anhydrous) and

    
     (5.0 equiv). Cool to -15°C.
    
  • Carbenoid Formation (The "Furukawa Reagent"):

    • Critical Step: Slowly add

      
       (2.5 equiv) via cannula.
      
    • Rate: Control addition so internal temperature does not exceed -5°C.

    • Observation: A white precipitate (

      
      ) may form initially, then solubilize.[5] Stir for 20 mins at 0°C to form the active 
      
      
      
      species.
  • Substrate Addition: Dissolve the alkene in DCM. Add slowly to the carbenoid solution at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 12–18 hours.

    • Process Tip: If conversion stalls, add small aliquots of additional

      
       (0.2 equiv).
      
  • Quenching (Exotherm Hazard):

    • Cool mixture to 0°C.

    • Do not use water directly. Use saturated aqueous

      
        or Rochell’s Salt (Potassium Sodium Tartrate)  solution.
      
    • Add quench dropwise. Massive gas evolution (Ethane/Methane) will occur. Ensure scrubber is active.

  • Workup:

    • Separate phases.

    • Wash organic phase with 10%

      
       (removes Iodine color) and then Rochell’s salt (breaks Zinc emulsion).
      
    • Dry over

      
       and concentrate.
      
  • Purification: The crude material is often pure enough (>90%). If necessary, flash chromatography (Hexane/EtOAc) or vacuum distillation yields the N-Boc-6-azaspiro[2.5]octane as a colorless oil/low-melting solid.

Variant: Synthesis of (Oxa)spiro-epoxides

For 1-oxa-6-azaspiro[2.5]octane , the cyclopropane ring contains an oxygen atom (epoxide).

Method: Corey-Chaykovsky Reaction.

  • Reagent: Trimethylsulfoxonium iodide (TMSOI) + NaH (or KOtBu).

  • Procedure: Generate the dimethylsulfoxonium methylide in DMSO/THF, then add the ketone (N-Boc-4-piperidone).

  • Advantage: Safer than Simmons-Smith; no heavy metals.

  • Result: Forms the spiro-epoxide, which can be further ring-opened to amino-alcohols.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Stalled Reaction Decomposition of Zn-carbenoid.Ensure strict anhydrous conditions. Add TFA (0.1 eq) to activate.
Zinc Emulsion Incomplete removal of Zn salts.Use Rochell's Salt wash for at least 2 hours with vigorous stirring.
Low Yield Polymerization of alkene.Add radical inhibitor (BHT) during the Wittig step workup.

References

  • Simmons-Smith Reaction Scale-Up

    • Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation. Adv.[6] Synth. Catal. 2023, 365, 1–8.[6][7]

  • Spirocyclic Building Blocks in Drug Discovery

    • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Safety Protocols for Diethylzinc

    • Standard Operating Procedure for the use of Diethyl Zinc.[3] Western Carolina University Safety Office.

  • Kulinkovich-de Meijere Reaction

    • Facile Syntheses of Aminocyclopropanes.[8][9] Org.[2][3][4][9] Synth. 2005, 81, 14.

  • General Review of Cyclopropanation

    • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol.[10] Molecules 2023, 28(15), 5651.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for navigating the complex purification challenges of polar spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties associated with isolating these structurally intricate and highly polar molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the issues you may face during your experiments.

Introduction: The Unique Challenge of Polar Spirocyclic Amines

Polar spirocyclic amines are a fascinating class of molecules increasingly utilized in medicinal chemistry due to their inherent three-dimensionality and ability to present functional groups in precise vectors.[1][2][3] This rigid, spirocyclic framework, however, introduces significant purification hurdles.[4][5] The combination of high polarity from the amine functionality and often poor solubility or unpredictable chromatographic behavior due to the rigid scaffold demands a nuanced and strategic approach to purification. This guide will equip you with the knowledge to tackle these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my polar spirocyclic amines showing severe tailing on standard silica gel chromatography?

A1: This is a classic problem arising from the interaction between the basic amine and the acidic silica gel surface.[6] The amine group, being basic, strongly adsorbs to the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to slow desorption kinetics, resulting in broad, tailing peaks. The rigid nature of the spirocyclic scaffold can sometimes exacerbate this issue by hindering the amine's ability to efficiently elute with the mobile phase.

Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed on Silica Gel decision1 Is adding a basic modifier to the eluent an option? start->decision1 step1 Add 0.1-2% triethylamine (TEA) or 10% ammonia in methanol to the mobile phase. decision1->step1 Yes step2 Switch to a less acidic stationary phase like alumina (basic or neutral). decision1->step2 No decision2 Is the compound still tailing or not moving? step1->decision2 decision2->step2 Yes end Improved Peak Shape and Separation decision2->end No decision3 Is separation still suboptimal? step2->decision3 step3 Consider using an amine-functionalized silica column. decision3->step3 Yes decision3->end No step3->end

Caption: Decision-making workflow for addressing peak tailing.

Q2: My polar spirocyclic amine is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A2: The high water solubility of polar spirocyclic amines presents a significant challenge for standard liquid-liquid extractions. Here are several strategies to consider:

  • Acid-Base Extraction: This is a fundamental and powerful technique.[7][8][9][10] By adjusting the pH of the aqueous layer, you can modulate the charge state and, consequently, the solubility of your amine.

    • To extract into the organic phase: Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the amine, making it neutral and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[8]

    • To remove acidic impurities: Wash the organic layer containing your neutral amine with a mild acidic solution (e.g., dilute HCl) to protonate and remove any basic impurities into the aqueous phase.[7]

  • Salting Out: If your amine still shows significant aqueous solubility even in its neutral form, you can decrease its solubility in the aqueous phase by adding a high concentration of a salt like sodium chloride (brine).[9] This increases the ionic strength of the aqueous layer, making it less favorable for the organic amine to remain dissolved.

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases, a continuous liquid-liquid extraction apparatus can be employed to exhaustively extract the amine from the aqueous phase over an extended period.

Q3: I have a mixture of diastereomers of my polar spirocyclic amine. What's the best approach to separate them?

A3: Separating diastereomers of spirocyclic compounds can be challenging due to their similar physicochemical properties.[4] However, unlike enantiomers, diastereomers have different physical properties and can often be separated by chromatographic or recrystallization techniques.

Recommended Chromatographic Techniques for Diastereomer Separation:

TechniqueStationary PhaseMobile Phase ConsiderationsKey Advantages
Flash Column Chromatography Standard Silica or AluminaCareful optimization of a multi-component solvent system is crucial. Gradient elution is often more effective than isocratic.[5]Accessible and cost-effective for large-scale separations.
Supercritical Fluid Chromatography (SFC) Chiral or AchiralCO₂ with a co-solvent like methanol. Can offer unique selectivity.[11][12][13]Fast, uses less organic solvent, and can provide excellent resolution.[12][13][14]
High-Performance Liquid Chromatography (HPLC) Normal Phase, Reversed-Phase, or HILICDependent on the chosen stationary phase. HILIC can be particularly effective for very polar compounds.[15]High resolving power for difficult separations.

Recrystallization as an Alternative:

If a crystalline solid is obtained, fractional recrystallization can be a powerful and scalable method for separating diastereomers. The key is to find a solvent system where the two diastereomers have significantly different solubilities.

Part 2: Troubleshooting Guides

Issue 1: My polar spirocyclic amine is "streaking" or not moving from the baseline in normal-phase chromatography.
Possible Cause Troubleshooting Step Scientific Rationale
Insufficiently Polar Eluent Increase the polarity of the mobile phase. A common aggressive solvent system is a gradient of methanol in dichloromethane.[16] For very stubborn amines, adding a small percentage of 10% ammonia in methanol can be effective.[16]A more polar eluent is required to compete with the strong interaction between the polar amine and the polar silica stationary phase, thus promoting elution.
Compound is Too Polar for Normal-Phase Switch to a different chromatographic mode such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Ion-Pair Chromatography.[15][17]HILIC is specifically designed for the retention and separation of highly polar analytes using a polar stationary phase and a high-organic mobile phase.[15][18]
On-Column Decomposition Test for compound stability on silica gel using a 2D TLC plate. If decomposition is observed, consider using a less acidic stationary phase like Florisil or deactivated silica.[19]The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
Issue 2: I am struggling to achieve a successful recrystallization of my polar spirocyclic amine.
Problem Solution Explanation
Compound is too soluble in common solvents. Try a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent, then slowly add a poor solvent (anti-solvent) until turbidity is observed. Heat to redissolve and then cool slowly.[20]This method carefully brings the solution to a point of supersaturation, which is necessary to induce crystallization.
Oiling out instead of crystallizing. This often occurs when the melting point of the compound is lower than the boiling point of the solvent.[20] Try a lower boiling point solvent or add a seed crystal to encourage nucleation.[21]Oiling out prevents the formation of a pure crystal lattice. A seed crystal provides a template for proper crystal growth.
No crystal formation upon cooling. Scratch the inside of the flask with a glass rod at the meniscus.[21] If that fails, add a seed crystal of the desired compound.[21] As a last resort, slowly evaporate some of the solvent to increase the concentration.[20]Scratching creates microscopic imperfections that can act as nucleation sites.
Amine is difficult to crystallize as a free base. Convert the amine to a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid.[22] Salts often have higher melting points and are more crystalline than the free base.The ionic nature of the salt lattice can lead to more ordered packing and easier crystallization.
Issue 3: My purification by acid-base extraction is resulting in emulsions.

Emulsion Formation Workflow:

G start Emulsion Formed During Extraction step1 Allow the separatory funnel to stand undisturbed for a longer period. start->step1 decision1 Has the emulsion resolved? step1->decision1 step2 Add a small amount of brine (saturated NaCl solution). decision1->step2 No end Separation Achieved decision1->end Yes decision2 Has the emulsion resolved? step2->decision2 step3 Gently swirl the separatory funnel instead of vigorous shaking. decision2->step3 No decision2->end Yes decision3 Has the emulsion resolved? step3->decision3 step4 Filter the emulsion through a plug of glass wool or Celite. decision3->step4 No decision3->end Yes step4->end

Caption: A step-by-step guide to resolving emulsions.

Part 3: Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[23][24][25] For polar spirocyclic amines, which will be protonated at acidic to neutral pH, cation-exchange chromatography is a powerful tool.[24] The amine will bind to a negatively charged stationary phase and can be eluted by increasing the ionic strength or pH of the mobile phase.[23][25]

  • Supercritical Fluid Chromatography (SFC): As mentioned for diastereomer separation, SFC is also an excellent technique for general purification of polar amines.[11][12] It is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[13] The low viscosity of the mobile phase allows for faster separations and reduced solvent consumption.[13][14]

  • Preparative HPLC: For high-purity requirements of small quantities, preparative HPLC offers the highest resolving power. A variety of column chemistries are available, including those specifically designed for polar compounds.[15]

References

  • Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 14, 2026, from [Link]

  • Acid–base extraction. (2023, December 19). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 14, 2026, from [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Retrieved February 14, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved February 14, 2026, from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved February 14, 2026, from [Link]

  • Amines - Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (2026, January 5). Waters. Retrieved February 14, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved February 14, 2026, from [Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. (2026, February 10). LCGC International. Retrieved February 14, 2026, from [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. Retrieved February 14, 2026, from [Link]

  • Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Dartmouth College. Retrieved February 14, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Acid base extraction. (2020, July 23). YouTube. Retrieved February 14, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 14, 2026, from [Link]

  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved February 14, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved February 14, 2026, from [Link]

  • Ion Exchange Chromatography: A Comprehensive Guide. (2024, September 26). AxisPharm. Retrieved February 14, 2026, from [Link]

  • Ion exchange chromatography: A comprehensive review. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ion exchange chromatography: A comprehensive review. (2025, March 31). GSC Online Press. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved February 14, 2026, from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016, June 9). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Mastering the Separation of Spiroketal Diastereomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the intricate science of separating spiroketal diastereomers using column chromatography. Spiroketals are a vital structural motif in numerous natural products and pharmaceutical agents, and their stereochemistry often dictates their biological activity.[1] The separation of their diastereomers, which possess very similar physicochemical properties, presents a significant challenge in synthetic and medicinal chemistry.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these separation challenges with confidence and precision.

Troubleshooting Guide: From Tailing Peaks to Co-elution Conundrums

This section addresses specific issues you may encounter during the column chromatography of spiroketal diastereomers in a practical question-and-answer format.

Question: My spiroketal diastereomers are co-eluting or showing very poor resolution on a silica gel column. What are my primary troubleshooting steps?

Answer: Poor resolution is fundamentally a selectivity problem. Your goal is to amplify the subtle differences in the physicochemical properties of the diastereomers.[4] Here’s a systematic approach to enhance separation:

  • Optimize the Mobile Phase: This is often the most impactful and accessible parameter to adjust.

    • Solvent Strength: If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane). Conversely, if they are retained too strongly, increase the polarity.

    • Solvent Selectivity: Sometimes, a simple binary mixture isn't sufficient. Introducing a third solvent with different properties (e.g., dichloromethane, ether, or a small amount of an alcohol like isopropanol) can significantly alter the selectivity by introducing new interactions with the stationary phase and your analytes.

    • Additives: For spiroketals with basic or acidic functionalities, peak shape and selectivity can be dramatically improved by adding a small amount of a modifier to the mobile phase. For basic compounds, consider adding a trace amount of triethylamine (e.g., 0.1-1%) to suppress interactions with acidic silanol groups on the silica surface, which can cause peak tailing.[5][6] For acidic compounds, a small amount of acetic or formic acid can have a similar beneficial effect.

  • Evaluate the Stationary Phase:

    • Normal Phase Variants: If standard silica gel fails, consider other normal-phase stationary phases. Alumina can offer different selectivity, especially for basic compounds. Florisil is another alternative to investigate.[7]

    • Reverse Phase Chromatography: For more polar spiroketals, or when normal phase fails, reversed-phase chromatography (e.g., C18) can be an excellent alternative.[3][8] The separation mechanism is different, relying on hydrophobic interactions, which can effectively resolve diastereomers that are inseparable on silica.

    • Chiral Stationary Phases (CSPs): While not always necessary for diastereomer separation, CSPs can exhibit high selectivity and are a powerful tool if achiral methods are unsuccessful.[9][10] Polysaccharide-based CSPs are particularly versatile.[2]

  • Methodological Adjustments:

    • Column Stacking: For flash chromatography, physically connecting two columns in series can increase the theoretical plates and improve resolution for challenging separations.[3][8]

    • Temperature Control: In HPLC, adjusting the column temperature can influence selectivity and peak shape.[2][4] It's a parameter worth screening (e.g., 25°C, 40°C, 60°C).[4]

Question: I'm observing significant peak tailing for my spiroketal compounds, which is compromising my resolution and quantification. What's causing this and how can I fix it?

Answer: Peak tailing is a common issue in chromatography and typically indicates undesirable secondary interactions between your analyte and the stationary phase, or other system issues.[5][11][12]

  • Primary Cause: Silanol Interactions: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. If your spiroketal has basic functional groups (e.g., amines), they can interact strongly with these silanol groups, leading to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[5][11]

  • Solutions:

    • Mobile Phase Additives: As mentioned previously, adding a basic modifier like triethylamine or ammonia to your mobile phase will compete for the active silanol sites, minimizing their interaction with your compound and improving peak shape.[13]

    • Use End-Capped Columns: For HPLC, using a highly deactivated, "end-capped" column can significantly reduce peak tailing.[5] End-capping treats the residual silanol groups to make them less polar.[5]

    • Column Overload: Injecting too much sample can lead to peak tailing.[5][11] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[5]

    • Physical Column Issues: In some cases, peak tailing can be caused by a void at the column inlet or a blocked frit.[5][11] If all peaks in your chromatogram are tailing, this is a more likely cause.[14]

Question: My separation looks promising on TLC, but when I scale up to a flash column, the resolution is lost. Why is this happening?

Answer: This is a frequent challenge and can stem from several factors related to the differences between TLC and column chromatography.

  • TLC Plate vs. Column Packing: The silica gel on a TLC plate can have different properties (e.g., particle size, binder) compared to the bulk silica in your column, leading to discrepancies in separation.

  • Dry vs. Wet Loading: If you are loading your sample onto the column dissolved in a strong solvent, it can disrupt the top of the column bed and lead to band broadening. It's often better to adsorb your sample onto a small amount of silica gel (dry loading) and then carefully add it to the top of the column.

  • Flow Rate: The flow rate in column chromatography is much faster than the capillary action on a TLC plate. A flow rate that is too high will not allow for proper equilibration between the mobile and stationary phases, leading to decreased resolution. Try reducing the flow rate.

  • Column Packing Quality: A poorly packed column with channels or voids will result in poor separation.[5] Ensure your column is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: Do I need a chiral stationary phase (CSP) to separate spiroketal diastereomers?

A1: Not always. Unlike enantiomers, diastereomers have different physical and chemical properties, which means they can often be separated on standard achiral stationary phases like silica gel or C18.[3][4] The key is to find a chromatographic system that can exploit these differences. However, if you are struggling to achieve separation with achiral phases, a CSP can be a very effective solution as they often provide excellent selectivity for diastereomers.[4][9][15]

Q2: What are the best starting solvent systems for separating spiroketal diastereomers on silica gel?

A2: A good starting point for many spiroketals is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include:

  • Hexane/Ethyl Acetate

  • Hexane/Dichloromethane

  • Hexane/Diethyl Ether

Start with a low percentage of the polar solvent and gradually increase it based on the TLC analysis. For HPLC, a mixture of hexane and an alcohol like isopropanol or ethanol is a common starting point for normal-phase separations.[2]

Q3: Can I use gradient elution for separating spiroketal diastereomers?

A3: Yes, gradient elution is a powerful technique, especially for complex mixtures or when diastereomers have significantly different retention times. In flash chromatography, you can perform a step gradient by progressively increasing the polarity of the mobile phase. In HPLC, a linear or step gradient can be programmed to optimize the separation, saving time and improving peak shape for late-eluting compounds.

Q4: How does temperature affect the separation of diastereomers in HPLC?

A4: Temperature can have a significant impact on HPLC separations.[2]

  • Efficiency: Higher temperatures generally decrease the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.

  • Selectivity: Changing the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can sometimes improve the resolution between diastereomers. It is a valuable parameter to screen during method development.[4]

Q5: What detection method is most suitable for spiroketal diastereomers?

A5: The choice of detector depends on the properties of your spiroketal.

  • UV-Vis Detector: If your spiroketal contains a chromophore (a part of the molecule that absorbs UV or visible light), a UV-Vis detector is a common and sensitive choice.[2]

  • Refractive Index (RI) Detector: For spiroketals without a chromophore, an RI detector can be used. However, it is less sensitive than a UV-Vis detector and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are more sensitive than RI detectors and are compatible with gradient elution, making them a good option for non-chromophoric spiroketals.[16]

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer provides both separation and identification, which is particularly useful in drug development and complex mixture analysis.

Experimental Protocols

Protocol 1: Method Development for Flash Chromatography Separation of Spiroketal Diastereomers
  • TLC Analysis:

    • Dissolve your crude spiroketal mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the TLC plate in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane).

    • Identify a solvent system that provides good separation between the two diastereomer spots, ideally with the lower spot having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Choose an appropriately sized column for your sample amount.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the top of the silica bed is flat and level.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with the solvent system identified from your TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • If the separation is slow, you can gradually increase the polarity of the mobile phase (step gradient).

  • Analysis:

    • Combine the fractions containing each pure diastereomer.

    • Evaporate the solvent and analyze the purified compounds by techniques such as NMR and mass spectrometry to confirm their identity and purity.[2]

Protocol 2: General Workflow for HPLC Method Development

This protocol outlines a systematic approach to developing an HPLC method for separating spiroketal diastereomers.

  • Initial Screening:

    • Select two to three different achiral columns (e.g., C18, Phenyl for reversed-phase; Silica for normal phase).[4]

    • For reversed-phase, prepare mobile phases of water/acetonitrile and water/methanol.[4]

    • For normal-phase, prepare mobile phases of hexane/isopropanol and hexane/ethanol.[4]

    • Run a broad gradient on each column with each mobile phase system to get an initial idea of the retention behavior and potential for separation.[4]

  • Optimization of Mobile Phase:

    • Based on the screening results, select the column and mobile phase combination that shows the best initial separation.

    • Convert the gradient method to an isocratic method based on the elution conditions from the screening run.

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[4]

  • Optimization of Temperature:

    • Using the optimized mobile phase, evaluate the separation at a few different temperatures (e.g., 25°C, 40°C, 55°C) to see if temperature has a positive effect on the resolution.[4]

  • Optimization of Flow Rate:

    • Fine-tune the flow rate to optimize the efficiency of the separation. A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.

Visualizations

Troubleshooting Workflow for Poor Resolution

PoorResolutionTroubleshooting Start Poor or No Separation of Diastereomers OptimizeMP Optimize Mobile Phase Start->OptimizeMP ChangeSP Change Stationary Phase Start->ChangeSP AdjustMethod Adjust Methodological Parameters Start->AdjustMethod SolventStrength Adjust Solvent Strength (Polarity) OptimizeMP->SolventStrength SolventSelectivity Alter Solvent Selectivity (Add 3rd solvent) OptimizeMP->SolventSelectivity Additives Use Additives (e.g., TEA, Acetic Acid) OptimizeMP->Additives NormalPhase Try Different Normal Phase (Alumina, Florisil) ChangeSP->NormalPhase ReversePhase Switch to Reverse Phase (C18) ChangeSP->ReversePhase ChiralPhase Consider Chiral Stationary Phase (CSP) ChangeSP->ChiralPhase ColumnStacking Column Stacking (Flash) AdjustMethod->ColumnStacking Temperature Optimize Temperature (HPLC) AdjustMethod->Temperature FlowRate Adjust Flow Rate AdjustMethod->FlowRate Success Successful Separation SolventStrength->Success Improved? SolventSelectivity->Success Improved? Additives->Success Improved? NormalPhase->Success Improved? ReversePhase->Success Improved? ChiralPhase->Success Improved? ColumnStacking->Success Improved? Temperature->Success Improved? FlowRate->Success Improved?

Caption: A decision tree for troubleshooting poor resolution.

Data Summary Table
ParameterRecommendation for Normal Phase (Silica)Recommendation for Reversed-Phase (C18)Rationale
Stationary Phase Silica Gel, Alumina, FlorisilC18, C8, PhenylDifferent selectivities based on polarity and hydrophobicity.[4][7][8]
Mobile Phase Hexane/Ethyl Acetate, Hexane/DCMWater/Acetonitrile, Water/MethanolControls elution based on polarity (NP) or hydrophobicity (RP).[2][4]
Additives Triethylamine (for basic analytes), Acetic Acid (for acidic analytes)Formic Acid, Trifluoroacetic Acid (TFA)Improves peak shape by suppressing unwanted secondary interactions.[5][6]
Temperature Typically ambient for flash, can be optimized for HPLC25-60°C for HPLCAffects mobile phase viscosity and separation selectivity.[2][4]

References

  • Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. Benchchem.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies.
  • Krische, M. J., et al. (2008). Diastereoselective Syntheses of Chroman Spiroketals via [4 + 2] Cycloaddition of Enol Ethers and o-Quinone Methides. PMC.
  • Science of Synthesis. (n.d.). Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals. Thieme.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Harada, N. (2018).
  • Valko, K. (Ed.). (2000). Separation Methods in Drug Synthesis and Purification.
  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Benchchem. (2025). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. Benchchem.
  • Chromatography Forum. (2016). Help needed in troubleshooting the tailing peak.
  • Jiang, S., et al. (2018). Separation of eight bedaquiline analogue diastereomers by HPLC on an immobilized polysaccharide-based chiral stationary phase.
  • Taylor, T. (2020). GC Diagnostic Skills I | Peak Tailing. The LCGC Blog.
  • Phenomenex. (n.d.).
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC.
  • ZirChrom. (2004). Method Development Guide. ZirChrom.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • ResearchGate. (2018). Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)? If so, any suggestions for columns to try?.
  • Desfontaine, V., et al. (2016).
  • Agilent. (2007).

Sources

"catalyst selection for efficient Prins cascade cyclization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Prins Cascade Cyclization Ticket Subject: Catalyst Selection & Process Optimization Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High[1]

Executive Summary & Decision Matrix

Welcome to the technical hub for Prins cyclization. You are likely here because this reaction—while powerful for constructing tetrahydropyrans (THPs) and piperidines—is notoriously sensitive.[1] The choice of catalyst dictates not just yield, but the delicate balance between cyclization, polymerization, and the 2-oxonia-Cope rearrangement.[1]

Do not choose a catalyst based solely on


. Use the decision tree below to match your substrate's fragility and stereochemical requirements to the correct catalytic species.
Interactive Catalyst Decision Tree

Figure 1: Strategic decision pathway for selecting the optimal Prins catalyst based on substrate tolerance and stereochemical goals.

Catalyst Selection Matrix (Tier 1 Support)

User Question: "I see papers using TFA, TMSOTf, and Indium triflate. Which one should I start with for a standard aldehyde-homoallylic alcohol coupling?"

Technical Response: Avoid aggressive Brønsted acids (TFA,


) for initial screening unless your substrate is highly robust.[1] They often induce competitive olefin isomerization. Start with Indium(III)  salts for the best balance of reactivity and chemoselectivity.
Catalyst ClassSpecific ReagentReactivityWater TolerancePrimary Use CaseRisk Factor
Lewis Acid (Soft)

HighExcellent General purpose; complex substrates.Low. Very forgiving of moisture.
Lewis Acid (Hard)

Very HighPoorSimple substrates; rapid kinetics.[1]High. Promotes polymerization/tarring.[2]
Silicon-Based TMSOTf ExtremeZero"Silyl-Prins"; generating oxocarbenium from acetals.High. Silylates alcohols; requires strict anhydrous conditions.
Brønsted Acid

-TsOH
ModerateModerateLarge scale; cost-sensitive non-chiral batches.Medium. Can cause elimination side products.[3]
Organocatalyst CPA (TRIP) Low/MedLowEnantioselective synthesis.[1]Low. Expensive; slower reaction times.

Expert Insight:


 is superior because it activates the carbonyl oxygen without aggressively attacking the alkene, minimizing the "tar" formation often seen with 

[1].

Stereocontrol & Isomer Management (Tier 2 Support)

User Question: "I am getting a 50:50 mixture of axial and equatorial products. How do I control the diastereoselectivity?"

Technical Response: Stereocontrol in Prins cyclization is governed by the Chair-Like Transition State and the geometry of your starting alkene.

The "Golden Rules" of Prins Stereochemistry:

  • (E)-Alkenes

    
     Yield Equatorial  2,6-disubstituted products.
    
  • (Z)-Alkenes

    
     Yield Axial  2,6-disubstituted products.
    
  • The "Segment Coupling" Exception: If you need high axial selectivity from mixed substrates, use Tin(IV) Bromide (

    
    ) .[1]
    

Mechanism of Action:


 operates via a specific ion-pair mechanism where the bromide counter-ion directs the nucleophilic attack, overriding thermodynamic preference to favor the kinetic axial product [2].

Protocol for Enantioselectivity (CPA Catalysis): If you require enantiocontrol (ee > 90%), you must switch to Chiral Phosphoric Acids (CPAs).[1]

  • Catalyst: (R)-TRIP or BINOL-derived phosphoric acids (5-10 mol%).[1]

  • Solvent: Non-polar solvents (Toluene or DCM) are critical to tighten the ion-pair between the CPA and the oxocarbenium intermediate.

  • Temperature: Cryogenic conditions (-78°C to -40°C) are usually required to lock the facial selectivity [3].

Troubleshooting Common Failures (Tier 3 Support)

Issue A: "My reaction turned into a black tar/polymer."

  • Diagnosis: The oxocarbenium ion concentration was too high, or the temperature triggered olefin polymerization.

  • Fix 1 (Dilution): Run the reaction at high dilution (0.05 M or lower).

  • Fix 2 (Slow Addition): Do not dump reagents. Add the aldehyde slowly to the Lewis Acid/Alkene mixture.

  • Fix 3 (Switch Catalyst): Move from

    
     to 
    
    
    
    or
    
    
    .

Issue B: "The reaction stalled at the acetal stage."

  • Diagnosis: The catalyst is not acidic enough to eject the alkoxy group and form the oxocarbenium ion.

  • Fix: Add a TMS-Halide promoter .

    • Protocol: Add 1.0 equiv of TMSBr or TMSI. The silicon has a high affinity for oxygen, facilitating the rupture of the C-O bond to generate the reactive cation species needed for cyclization [4].

Issue C: "I lost my stereochemistry (Racemization)."

  • Diagnosis: 2-Oxonia-Cope rearrangement.[4] The intermediate is equilibrating before cyclization.

  • Fix: Lower the temperature immediately. If using a Lewis Acid, switch to a "Segment Coupling" approach where the oxocarbenium is generated from an

    
    -acetoxy ether rather than an aldehyde condensation [2].
    

Optimized Experimental Protocols

Protocol A: The "Robust" Method (Water-Tolerant)

Best for: Beginners, scale-up, and complex substrates.[1]

  • Setup: Charge a flask with the homoallylic alcohol (1.0 equiv) and aldehyde (1.1 equiv) in Dichloromethane (DCM) [0.1 M].

  • Catalyst: Add

    
     (5 mol%)  at room temperature.
    
    • Note: No need for flame-drying glassware; Indium is water-tolerant.

  • Monitor: Stir for 2–4 hours. Monitor by TLC.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Expectation: High yield of the thermodynamically favored THP isomer.

Protocol B: The "High-Precision" Method (Enantioselective)

Best for: Drug discovery scaffolds requiring high ee.

  • Setup: Flame-dry flask under Argon. Dissolve aldehyde (1.0 equiv) in anhydrous Toluene.

  • Catalyst: Add (R)-TRIP (5 mol%) . Cool to -50°C .

  • Addition: Add the homoallylic alcohol (1.2 equiv) dropwise over 30 minutes.

  • Additives: If reaction is sluggish, add 4Å Molecular Sieves (powdered) to sequester water produced during condensation.

  • Time: These reactions are slow (24–48 hours).

  • Quench: Filter through a plug of silica gel while cold to stop racemization.

References

  • Indium(III) Water Tolerance: Loh, T. P., et al. "Indium trichloride mediated intramolecular Prins-type cyclization."[1] Organic Letters, vol. 4, no.[1][5] 12, 2002, pp. 2025-2028.[1] Link

  • Axial Selectivity & Segment Coupling: Jasti, R., Anderson, C. D., & Rychnovsky, S. D.[1] "Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization." Journal of the American Chemical Society, vol. 127, no.[1] 29, 2005, pp. 9939-9945.[1] Link[1]

  • Chiral Phosphoric Acids: Tsogoeva, S. B. "Recent advances in asymmetric organocatalytic Prins cyclizations." Chemical Communications, 2010.[1] Link

  • Silyl-Prins Promotion: Yadav, J. S., et al. "TMSBr-catalyzed Prins cyclization."[1] Synthesis, 2004.[1][5] Link

Sources

Technical Support Center: Minimizing Byproducts in Double Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Double Michael Addition Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and minimize the formation of unwanted byproducts. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Introduction to the Challenge: Selectivity in Double Michael Additions

The double Michael addition is a powerful tool for the construction of complex cyclic and acyclic systems in a single synthetic operation. It involves the sequential 1,4-conjugate addition of a Michael donor to two Michael acceptor moieties. While elegant in concept, the practical execution of this reaction is often plagued by a variety of byproducts that can significantly lower the yield and complicate purification.

This guide provides a structured approach to troubleshooting and optimizing your double Michael addition reactions, focusing on the key parameters that govern selectivity and yield.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common challenges encountered during double Michael addition experiments.

Q1: My reaction is stalling after the first addition, resulting in a high yield of the single Michael adduct. How can I promote the second addition?

Answer:

This is a common issue and often relates to the deactivation of either the Michael donor or the acceptor after the first addition. Here’s a breakdown of the causes and solutions:

  • Decreased Nucleophilicity of the Intermediate: After the first addition, the resulting intermediate may be a less potent nucleophile than the starting Michael donor due to steric hindrance or electronic effects.

    • Solution:

      • Increase Reactant Concentration: Running the reaction at a higher concentration can favor the intermolecular second addition over potential side reactions.

      • Use a Stronger, Non-Nucleophilic Base: A stronger base can more effectively deprotonate the intermediate of the first Michael addition, regenerating a nucleophile for the second attack. Consider switching from milder bases like triethylamine to stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

      • Elevate the Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the second addition. However, monitor closely for byproduct formation.[1]

  • Stoichiometry: An excess of the Michael donor relative to the acceptor can lead to a higher proportion of the single adduct.

    • Solution:

      • Adjust Stoichiometry: Ensure you are using at least a 1:2 molar ratio of the Michael donor to the Michael acceptor. In some cases, a slight excess of the Michael acceptor may be beneficial.

Q2: I am observing significant amounts of polymerization. What is causing this and how can I prevent it?

Answer:

Polymerization is a frequent and troublesome side reaction in Michael additions, especially with highly reactive Michael acceptors like acrylates.[2] It is typically initiated by the Michael addition of a monomer to another monomer.[2]

  • Mechanism of Polymerization: The enolate formed after a Michael addition can act as a nucleophile and attack another molecule of the Michael acceptor, initiating a chain reaction.

  • Solutions:

    • Control the Rate of Addition: Add the Michael acceptor slowly to the reaction mixture containing the Michael donor and the catalyst. This keeps the concentration of the acceptor low at any given time, minimizing the chance of self-polymerization.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.

    • Use a Milder Catalyst: Strong bases can promote rapid, uncontrolled polymerization. Consider using a weaker base or a Lewis acid catalyst. Organocatalysts can also offer better control.[3]

    • Add a Radical Inhibitor: In some cases, polymerization can have a radical component. Adding a small amount of a radical inhibitor like hydroquinone can be effective.[1]

    • Consider a Silyl Surrogate: For particularly problematic acceptors, using a silylated equivalent can sterically hinder polymerization. The silyl group can be removed in a subsequent step.[4]

Q3: My reaction is producing a mixture of 1,4- and 1,2-addition products. How can I improve the selectivity for the desired 1,4-addition?

Answer:

The competition between 1,4- (conjugate) and 1,2- (direct) addition is governed by the principles of kinetic versus thermodynamic control.[5][6][7] Generally, 1,2-addition is kinetically favored (faster), while the 1,4-adduct is the thermodynamically more stable product.[5][8]

  • Hard and Soft Acid-Base (HSAB) Theory: "Soft" nucleophiles (like stabilized enolates, organocuprates, and thiols) preferentially attack the "soft" electrophilic β-carbon of the Michael acceptor (1,4-addition). "Hard" nucleophiles (like organolithium and Grignard reagents) tend to attack the "hard" electrophilic carbonyl carbon (1,2-addition).[8][9]

  • Solutions:

    • Choose a "Softer" Nucleophile: If possible, use a more stabilized Michael donor. For example, a malonate ester is a softer nucleophile than a simple ketone enolate and will favor 1,4-addition.[9]

    • Employ a Weaker Base: Strong bases like organolithiums favor 1,2-addition. Weaker bases that generate a lower concentration of a less reactive enolate will favor the thermodynamically controlled 1,4-addition.[9]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer period often favors the formation of the more stable thermodynamic product (the 1,4-adduct).

    • Use a Lewis Acid Catalyst: Lewis acids can activate the Michael acceptor towards 1,4-addition. Catalysts like Zn(OTf)₂ can be effective.[10]

Q4: I am getting undesired intramolecular cyclization byproducts. How can I favor the intermolecular double Michael addition?

Answer:

Intramolecular reactions are often kinetically favored over their intermolecular counterparts, especially when five- or six-membered rings can be formed.[11]

  • Concentration is Key: The rate of an intramolecular reaction is independent of concentration, while the rate of an intermolecular reaction is concentration-dependent.

    • Solution:

      • Run the Reaction at High Concentration: To favor the intermolecular double Michael addition, perform the reaction at the highest feasible concentration. This increases the probability of molecules reacting with each other rather than with themselves.

Optimizing Reaction Conditions: A Tabular Guide

The following table provides a summary of key reaction parameters and their impact on minimizing byproducts in double Michael addition reactions.

ParameterRecommendation for Minimizing ByproductsRationale
Catalyst/Base Use the weakest base necessary to deprotonate the Michael donor. Consider organocatalysts or Lewis acids for enhanced selectivity.[3][10]Strong bases can promote side reactions like polymerization and 1,2-addition.[9] Organocatalysts and Lewis acids can offer milder conditions and better control over the reaction pathway.[3][10]
Temperature Start at low temperatures (e.g., 0 °C to -78 °C) and slowly warm if the reaction is sluggish.Lower temperatures favor the thermodynamically more stable 1,4-adduct and suppress polymerization.[8]
Solvent Aprotic solvents are generally preferred. The choice of solvent can influence stereoselectivity.Protic solvents can interfere with the base and the enolate. Solvent polarity can affect the transition state energies of competing pathways.[12]
Stoichiometry Use a 1:2 molar ratio of Michael donor to Michael acceptor. A slight excess of the acceptor may be beneficial.Ensures enough acceptor is present for the second addition to occur.
Addition Rate Add the Michael acceptor slowly to the reaction mixture.Maintains a low concentration of the acceptor, minimizing self-polymerization.

Visualizing Reaction Pathways

The following diagrams illustrate the desired double Michael addition pathway and common competing side reactions.

G cluster_0 Desired Double Michael Addition Pathway Donor Michael Donor SingleAdduct Single Michael Adduct Donor->SingleAdduct + Acceptor1 + Base Acceptor1 Michael Acceptor (1st eq.) Base Base DoubleAdduct Double Michael Adduct SingleAdduct->DoubleAdduct + Acceptor2 + Base Acceptor2 Michael Acceptor (2nd eq.)

Caption: Desired reaction pathway for a double Michael addition.

G cluster_1 Common Byproduct Pathways Start Michael Donor + Acceptor SingleAdduct Single Michael Adduct Start->SingleAdduct Desired 1st Addition Polymer Polymerization Start->Polymer Self-addition of Acceptor Addition12 1,2-Addition Product Start->Addition12 Direct Carbonyl Attack SingleAdduct->Polymer Addition to another Acceptor IntraCyclization Intramolecular Cyclization SingleAdduct->IntraCyclization Internal Attack (if possible)

Caption: Competing pathways leading to common byproducts.

Experimental Protocols

The following are generalized, step-by-step protocols for performing and optimizing a double Michael addition reaction.

Protocol 1: General Procedure for a Base-Catalyzed Double Michael Addition
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Michael donor (1.0 eq.) and the appropriate solvent.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice-acetone bath.

  • Base Addition: Add the base (e.g., NaH, DBU) portion-wise or via syringe, ensuring the internal temperature does not rise significantly. Stir for 15-30 minutes to allow for complete enolate formation.

  • Acceptor Addition: Add the Michael acceptor (2.0-2.2 eq.) dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of the acceptor.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimization Workflow

G start Start: Initial Reaction Conditions (e.g., Donor:Acceptor 1:2.1, Et3N, CH2Cl2, RT) tlc Monitor by TLC/LC-MS start->tlc analysis Analyze Product Mixture tlc->analysis desired High Yield of Double Adduct? analysis->desired stop End: Optimized Protocol desired->stop Yes troubleshoot Troubleshoot Byproducts desired->troubleshoot No single_adduct Predominant Single Adduct? - Increase base strength - Increase temperature - Adjust stoichiometry troubleshoot->single_adduct polymer Polymerization? - Lower temperature - Slower addition of acceptor - Milder catalyst troubleshoot->polymer other_byproducts Other Byproducts? - Adjust temperature - Change solvent - Screen catalysts troubleshoot->other_byproducts single_adduct->start Re-run polymer->start Re-run other_byproducts->start Re-run

Caption: A systematic workflow for optimizing a double Michael addition.

References

  • Wikipedia. (n.d.). Michael reaction. Retrieved February 14, 2026, from [Link]

  • List, B., et al. (2021). Synergistic Dual Organocatalysis for Highly Selective Michael Additions. Synfacts, 17(04), 0445.
  • MacMillan, D. W. C., et al. (2010). A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles. PMC, 2010, 1-4.
  • Beilstein Journal of Organic Chemistry. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1677-1703.
  • Bosch, E., et al. (2013). Preparation and Double Michael Addition Reactions of a Synthetic Equivalent of the Nazarov Reagent. Organic Letters, 15(10), 2558-2561.
  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 7(88), 55859-55868.
  • Anslyn, E. V., et al. (2014).
  • Perlmutter, P. (1992). The Intramolecular Michael Reaction. Organic Reactions, 1-84.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved February 14, 2026, from [Link]

  • Doyle, M. P., et al. (2016). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Organic Letters, 18(21), 5752-5755.
  • NROChemistry. (2025, March 7). Michael Reaction. Retrieved February 14, 2026, from [Link]

  • Jagtap, S. (Director). (2020, March 28). Double Michael addition (Part 2): A method for 1,7-dicarbonyl compounds preparation and mechanism. [Video]. YouTube. [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved February 14, 2026, from [Link]

  • Wang, J., et al. (2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Journal of Chemical Research, 41(3), 168-171.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (2018, April 7). Kinetic vs Thermodynamic Control of Electrophilic Addition to Dienes. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Wang, C., et al. (2013). An environmentally benign double Michael addition reaction of heterocyclic ketene aminals with quinone monoketals for diastereoselective synthesis of highly functionalized morphan derivatives in water. Green Chemistry, 15(11), 3127-3132.
  • Lu, N., et al. (2016, February 22). Enantioselectivity in Organocatalytic Cascade Double Michael Addition Reaction: A Theoretical Study. ACS Figshare. Retrieved February 14, 2026, from [Link]

  • Thirupathi, P., & Shankaraiah, N. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ChemistrySelect, 7(12).
  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved February 14, 2026, from [Link]

  • Medzihradszky, K. F., et al. (2007).

Sources

Validation & Comparative

A Comparative Guide to Spiroketal Synthesis: Acid-Catalyzed vs. Transition-Metal-Catalyzed Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Spiroketals are a pivotal structural motif found in a vast array of biologically active natural products, from insect pheromones to potent protein phosphatase inhibitors like tautomycin and okadaic acid.[1][2] Their rigid three-dimensional architecture often serves as a pharmacophore, locking molecular conformations into bioactive states.[2][3] Consequently, the stereocontrolled synthesis of the spiroketal core is a classical challenge and a continuing area of innovation in organic chemistry.

This guide provides an in-depth comparison of the two primary strategies for spiroketal synthesis: the traditional acid-catalyzed approach and the more contemporary transition-metal-catalyzed methods. We will explore the underlying mechanisms, stereochemical control, substrate scope, and practical considerations of each, supported by experimental data and protocols to inform your synthetic planning.

Part 1: The Classical Approach: Acid-Catalyzed Spiroketalization

The most established method for preparing spiroketals is the acid-catalyzed dehydration of a suitable dihydroxy ketone precursor.[2][4] This approach leverages fundamental principles of acetal chemistry, typically driving the reaction toward the most stable product.

Mechanism and Stereochemical Control

Under acidic conditions (e.g., using Brønsted acids like p-toluenesulfonic acid, TsOH), the ketone is protonated, activating it for intramolecular nucleophilic attack by a distal hydroxyl group to form a hemiketal. Subsequent protonation of the second hydroxyl group and elimination of water generates an oxocarbenium ion, which is then trapped by the remaining hydroxyl group to close the second ring, yielding the spiroketal after deprotonation.

A critical feature of this method is that the reaction is typically run under equilibrating conditions.[5] This means the system will settle at the lowest energy state, forming the thermodynamically most stable spiroketal diastereomer.[2][6] This stability is heavily influenced by stereoelectronic factors, most notably the anomeric effect, where the axial positioning of the ring oxygen's lone pair provides stabilization.[2][5] For this reason, acid-catalyzed methods are highly effective for synthesizing the anomerically favored spiroketals commonly found in nature.[2]

However, this thermodynamic control is also the method's primary limitation. Synthesizing the less stable, "contrathermodynamic" spiroketals is exceptionally challenging via this route.[2][7] Furthermore, the often harsh, acidic conditions can be incompatible with sensitive or acid-labile functional groups elsewhere in the molecule, limiting the overall scope.[2]

G

Asymmetric Acid Catalysis

While traditional Brønsted acids offer no enantiocontrol, the field of asymmetric organocatalysis has introduced chiral phosphoric acids (CPAs) for stereoselective spiroketalizations.[8] These catalysts can operate under milder conditions and create a chiral environment around the reaction center. Mechanistic studies suggest that these reactions proceed through a highly organized, asynchronous concerted mechanism rather than via long-lived oxocarbenium intermediates, allowing for kinetic control and high enantioselectivity.[6][8]

Part 2: The Modern Alternative: Transition-Metal-Catalyzed Spiroketalization

Over the past few decades, transition-metal catalysis has emerged as a powerful and versatile alternative to acid-promoted methods.[1][2] These strategies offer fundamentally different reaction pathways, often proceeding under milder conditions and enabling the synthesis of structures that are inaccessible through thermodynamic cyclizations.[2][9]

Mechanism and Catalyst Diversity

A dominant strategy in this area is the dihydroalkoxylation of alkynediols.[1] Here, the alkyne serves as a latent ketone, inert to many standard transformations but readily activated by a soft, π-acidic transition metal.[1]

Gold (Au) Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating carbon-carbon multiple bonds toward nucleophilic attack.[10][11] In a typical gold-catalyzed spiroketalization of an alkynediol, the gold catalyst coordinates to the alkyne, making it highly electrophilic.[12][13] This prompts the intramolecular attack of a hydroxyl group in a 6-endo-dig or other favored cyclization mode, forming a vinyl-gold intermediate.[14] Subsequent protonolysis or further reaction and attack by the second hydroxyl group completes the spiroketal assembly.[12][14] This approach is valued for its mild conditions and high functional group tolerance.[15]

G

Palladium (Pd), Iridium (Ir), and Others: Beyond gold, a range of other transition metals, including palladium, iridium, rhodium, and silver, have been successfully employed.[1][16][17][18] Iridium catalysts, for example, can promote the double hydroalkoxylation of alkynyl diols to form spiroketals and are central to powerful asymmetric cascade reactions that generate multiple stereocenters with high control.[17][19] Dual-catalytic systems, such as combining iridium with a Brønsted acid or gold with iridium, have enabled highly sophisticated cascade reactions to build complex spiroketals and spiroaminals in a single step.[20][21]

Key Advantages of Transition-Metal Catalysis
  • Mild Reaction Conditions: These reactions often proceed at room temperature and under neutral pH, preserving sensitive functional groups that would be compromised by strong acids.[2][15]

  • Kinetic Control: By avoiding equilibrating conditions, transition-metal methods can provide access to contrathermodynamic spiroketal isomers.[3]

  • Regioselectivity: In substrates with multiple potential cyclization pathways, the choice of catalyst and ligand can steer the reaction to form a specific regioisomer, a challenge for traditional acid catalysis.[12][15]

  • Asymmetric Synthesis: The use of chiral ligands on the metal center is a well-established and highly effective strategy for achieving high enantioselectivity.[9][22][23]

Part 3: Head-to-Head Comparison

The choice between acid- and transition-metal-catalyzed methods hinges on the specific synthetic target, the complexity of the substrate, and the desired stereochemical outcome.

FeatureAcid-Catalyzed SynthesisTransition-Metal-Catalyzed Synthesis
Typical Substrate Dihydroxy ketone[2]Alkynyl diol, Epoxy alkyne, Ketoallylic diols[1][24]
Catalyst Brønsted Acids (TsOH, TFA), Chiral Phosphoric Acids[6][7]Au, Pd, Ir, Rh, Ag complexes, often with chiral ligands[1][9]
Mechanism Ionic, proceeding via oxocarbenium ions[6]Organometallic, π-activation of latent carbonyls (alkynes)[1][13]
Stereochemical Control Thermodynamic control (product equilibration)[5]Primarily kinetic control (non-equilibrating)[3]
Access to Contro-thermodynamic Products Very challenging[2]Readily accessible[3]
Functional Group Tolerance Limited; sensitive to strong acids[2]High; compatible with a wide range of functional groups[15]
Key Advantage Simplicity, low catalyst cost, excellent for thermodynamic productsMild conditions, stereochemical versatility, high functional group tolerance, powerful for asymmetric synthesis
Key Disadvantage Harsh conditions, limited to thermodynamic productsHigher catalyst cost, potentially more complex reaction optimization

Part 4: Experimental Protocols

The following protocols are representative examples drawn from the literature to illustrate the practical application of both methodologies.

Protocol 1: Acid-Catalyzed Spiroketalization (Thermodynamic)

This protocol is a general representation of an acid-catalyzed cyclization of a dihydroxy ketone to yield the thermodynamically favored spiroketal.

  • Objective: To synthesize a spiroketal from a dihydroxy ketone precursor via acid-catalyzed cyclization.

  • Materials:

    • Dihydroxy ketone substrate (1.0 mmol)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol, 10 mol%)

    • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the dihydroxy ketone substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.

Protocol 2: Gold-Catalyzed Spiroketalization (Kinetic)

This protocol is adapted from the work of Aponick and coworkers, demonstrating a gold-catalyzed synthesis of unsaturated spiroketals under very mild conditions.[12][15]

  • Objective: To synthesize an unsaturated spiroketal from an alkynyl diol precursor using a gold catalyst.

  • Materials:

    • Alkynyl diol substrate (or acetonide-protected precursor) (0.1 mmol)[12]

    • Gold(I) chloride (AuCl) (2.3 mg, 0.01 mmol, 10 mol%)

    • Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL)

  • Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add the alkynyl diol substrate (0.1 mmol).

    • Under an inert atmosphere, add anhydrous dichloromethane (2.0 mL) to dissolve the substrate.

    • Add gold(I) chloride (2.3 mg, 0.01 mmol).

    • Seal the vial and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure spiroketal.

G cluster_acid Acid-Catalyzed Workflow cluster_tm Transition-Metal Workflow A1 Dissolve Dihydroxy Ketone in Anhydrous Solvent A2 Add Brønsted Acid (e.g., TsOH) A1->A2 A3 Stir at RT, Monitor by TLC A2->A3 A4 Aqueous Quench (NaHCO₃) A3->A4 A5 Workup & Purification A4->A5 B1 Dissolve Alkynyl Diol in Anhydrous Solvent B2 Add Metal Catalyst (e.g., AuCl) B1->B2 B3 Stir at RT, Monitor by TLC B2->B3 B4 Direct Concentration B3->B4 B5 Purification B4->B5

Conclusion

The synthesis of spiroketals has evolved significantly from its reliance on classical acid-catalyzed methods. While acid catalysis remains a straightforward and effective method for accessing thermodynamically stable spiroketals, its limitations in scope and stereochemical control are significant. Transition-metal catalysis, particularly with gold and iridium, has revolutionized the field by providing mild, versatile, and highly stereoselective pathways.[1][9] These modern methods enable access to kinetically controlled products, tolerate a broader range of functional groups, and open the door to complex asymmetric syntheses.[2] For the modern drug development professional or research scientist, a thorough understanding of both paradigms is essential for designing efficient and elegant synthetic routes to these vital chemical entities.

References

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(19), 5320–5323. [Link]

  • Khomutnyk, Y. Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–456. [Link]

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters. [Link]

  • Wang, Z., et al. (2022). Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition. Chemical Communications. [Link]

  • Yang, W.-L., et al. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61(30), e202203661. [Link]

  • Palmes, J. A., & Aponick, A. (2010). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Thieme. [Link]

  • Wang, X., et al. (2012). Catalytic asymmetric synthesis of aromatic spiroketals by spinphox/iridium(I)-catalyzed hydrogenation and spiroketalization of α,α'-bis(2-hydroxyarylidene) ketones. Angewandte Chemie International Edition, 51(4), 936–940. [Link]

  • Donohoe, T. J., et al. (2014). Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry, 12(8), 1209–1221. [Link]

  • Wang, Y., et al. (2017). Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. ACS Figshare. [Link]

  • Li, Y., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(15), 4058–4061. [Link]

  • Khomutnyk, Y. Y., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. ACS Publications. [Link]

  • Donohoe, T. J., & Bower, J. F. (2011). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 9(8), 2579–2587. [Link]

  • Various Authors. (2022). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. ResearchGate. [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC. [Link]

  • Xiang, S., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 362–367. [Link]

  • Various Authors. (2025). Synthesis of Spiroketals by Iridium-Catalyzed Double Hydroalkoxylation. ResearchGate. [Link]

  • Palmes, J. A., & Aponick, A. (2010). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. ResearchGate. [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]

  • Various Authors. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • Potuzak, J. S., et al. (2011). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]

  • Kim, H., et al. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters, 55(3), 753–756. [Link]

  • Shang, X.-Y., et al. (2024). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers, 11(20), 5831–5840. [Link]

  • Sharma, K. (2022). Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. Letters in Organic Chemistry, 19(9), 725–730. [Link]

  • Li, Y., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. PubMed. [Link]

  • Donohoe, T. J., & Bower, J. F. (2011). Recent Developments in Transition Metal-Catalysed Spiroketalisation. ResearchGate. [Link]

  • Kumar, A., & Maurya, R. A. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Jónsson, H. F., et al. (2020). Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols. ResearchGate. [Link]

  • Tan, D. S. Lab. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Various Authors. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PMC. [Link]

  • Various Authors. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Semantic Scholar. [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319–333. [Link]

  • Li, Y., Zhou, F., & Forsyth, C. J. (2007). Gold(I)-catalyzed Bis-Spiroketalization: Synthesis of the Trioxadispiroketal-Containing A-D Rings of Azaspiracid. Angewandte Chemie International Edition, 46(1-2), 279–282. [Link]

  • The Organic Chemistry Tutor. (2025). Transition Metal Catalysis! Mechanism Monday #39. YouTube. [Link]

Sources

Breaking the Anomeric Rule: A Guide to Organocatalytic Enantioselective Spiroketal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Organocatalytic Approaches to Enantioselective Spiroketal Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spiroketal motif is a structural cornerstone in diverse natural products, including insect pheromones (e.g., olean) and complex polyketides (e.g., spongistatin).[1] Historically, the synthesis of these systems was dominated by thermodynamic equilibration, which invariably favors the isomer stabilized by the double anomeric effect. This limitation often precluded access to bioactive "contra-thermodynamic" isomers.

This guide analyzes the shift toward organocatalytic kinetic control , specifically using Chiral Phosphoric Acids (CPAs). By leveraging non-covalent interactions (H-bonding) and confined active sites, researchers can now override thermodynamic preferences to access specific spiro-diastereomers with high enantioselectivity. We compare this approach against traditional acid catalysis and transition metal alternatives.[2]

Part 1: The Mechanistic Divide (Thermodynamic vs. Kinetic)

To master spiroketal synthesis, one must understand the energy landscape.

  • Thermodynamic Control (The Old Guard): Uses simple Brønsted acids (e.g.,

    
    -TsOH). The reaction reversibly opens and closes the rings until the system settles into the lowest energy conformation—typically the configuration where both exocyclic oxygens are axial (double anomeric effect).
    
  • Kinetic Control (The Organocatalytic Advantage): Uses chiral catalysts (CPAs) to lower the activation energy (

    
    ) of a specific pathway. This allows for the isolation of the less stable isomer or the enantioselective formation of the stable isomer without relying on equilibrium.
    
Visualization: Reaction Energy Landscape

The following diagram illustrates how organocatalysis alters the reaction pathway compared to thermodynamic equilibration.

EnergyLandscape Start Precursor (Hydroxy-Enol Ether) TS_Cat CPA-Transition State (H-Bond Directed) Start->TS_Cat Low Temp TS_Acid Acid-Transition State (Uncontrolled) Start->TS_Acid RT/Heat Prod_Kinetic Kinetic Product (Contra-Thermodynamic) TS_Cat->Prod_Kinetic Irreversible Prod_Thermo Thermodynamic Product (Double Anomeric Effect) TS_Acid->Prod_Thermo Prod_Kinetic->Prod_Thermo Acid Equilibration

Figure 1: Organocatalysis (Green path) directs the system to the kinetic product via a lower energy, stereocontrolled transition state, avoiding the thermodynamic sink (Grey).

Part 2: Comparative Analysis of Catalytic Systems

This section objectively compares the three primary methodologies for constructing spiroketals.

Chiral Phosphoric Acids (CPAs) – The Precision Tool
  • Catalyst Type: BINOL or SPINOL-derived phosphoric acids (e.g., TRIP, STRIP).

  • Mechanism: Bifunctional catalysis.[3] The acidic proton activates the electrophile (oxocarbenium precursor), while the phosphoryl oxygen directs the nucleophile (hydroxyl group) or stabilizes the intermediate.

  • Best For: Enol ethers, glycal epoxides, and substrates requiring contra-thermodynamic selectivity.

  • Key Advantage: High enantioselectivity (often >90% ee) and ability to set the spiro-center configuration kinetically.

Transition Metal Catalysis (Au/Pd) – The Alkyne Specialist
  • Catalyst Type: Gold(I) or Palladium(II) complexes.

  • Mechanism:

    
    -activation of alkynes followed by double intramolecular hydroalkoxylation.
    
  • Best For: Alkynyl diols.

  • Limitation: Often requires complex ligand design to achieve high enantioselectivity; metal leaching concerns in pharma.

Brønsted Acid Catalysis – The Baseline
  • Catalyst Type:

    
    -TsOH, CSA, TFA.
    
  • Mechanism: Non-selective protonation.

  • Best For: Thermodynamic spiroketals where stereocontrol is dictated by the substrate's pre-existing chirality (diastereoselectivity only).

  • Limitation: Cannot access contra-thermodynamic isomers; no enantiocontrol on achiral precursors.

Performance Data Comparison
FeatureOrganocatalysis (CPA)Transition Metal (Au/Pd)Brønsted Acid (Thermodynamic)
Enantioselectivity (ee) High (90-98%) Moderate to High (80-95%)N/A (Racemic or Substrate Controlled)
Spiro-Diastereocontrol Tunable (Kinetic) Ligand DependentFixed (Thermodynamic Preference)
Reaction Conditions Mild (-78°C to RT)Mild to ModerateOften requires reflux/equilibration
Substrate Scope Enol ethers, EpoxidesAlkynyl diolsKetones, Dihydroxy-ketones
Atom Economy HighHighHigh
Cost/Scalability Moderate (Catalyst recycling possible)High (Precious metals)Low

Part 3: Detailed Experimental Protocol

Case Study: Enantioselective Spiroketalization of Cyclic Enol Ethers via Chiral Phosphoric Acid Catalysis (Based on methodologies established by Nagorny et al. and Tan et al.).

This protocol describes the synthesis of a [6,6]-spiroketal using a BINOL-derived phosphoric acid (e.g., (R)-TRIP).

Materials & Reagents
  • Substrate: 6-hydroxy-enol ether precursor (0.1 mmol).

  • Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Triethylamine (

    
    ).
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • Flame-dry a 10 mL round-bottom flask under argon.

    • Add (R)-TRIP (3.8 mg, 0.005 mmol, 5 mol%) to the flask.

    • Dissolve in anhydrous DCM (2.0 mL) to create a clear solution.

  • Reaction Initiation:

    • Cool the catalyst solution to -78°C using a dry ice/acetone bath. Crucial: Low temperature maximizes the difference in activation energy between competing diastereomeric pathways.

    • Add the hydroxy-enol ether substrate (0.1 mmol) dissolved in minimal DCM (0.5 mL) dropwise over 5 minutes.

  • Monitoring:

    • Stir at -78°C. Monitor by TLC (Thin Layer Chromatography).

    • Note: Reaction times vary from 1 to 24 hours depending on steric bulk.

  • Quenching & Work-up:

    • Once starting material is consumed, add

      
       (20 
      
      
      
      L) at -78°C to neutralize the acid catalyst immediately. This prevents thermodynamic equilibration during warming.
    • Allow the mixture to warm to room temperature.

    • Concentrate under reduced pressure.[4]

  • Purification:

    • Purify directly via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Caution: Avoid acidic silica or prolonged exposure, as spiroketals can isomerize. Use base-treated silica (

      
      ) if the product is acid-sensitive.
      
Self-Validating the Protocol
  • Check 1 (Isomer Ratio): Analyze the crude NMR. If you observe a mixture of diastereomers that changes over time, your quench was insufficient, or the reaction warmed up too fast.

  • Check 2 (Enantiopurity): Use chiral HPLC (e.g., Chiralpak AD-H or OD-H columns). Expect >90% ee for the major isomer.

Part 4: Mechanistic Workflow & Decision Guide

Understanding how the CPA works is vital for troubleshooting. The catalyst acts as a chiral pocket.

Mechanism Substrate Hydroxy-Enol Ether Complex Catalyst-Substrate Complex (H-Bonding) Substrate->Complex Diffusion TS Transition State (Oxocarbenium Ion Pair) Complex->TS Protonation (Rate Limiting) Product Chiral Spiroketal TS->Product Cyclization TS->Product Stereocontrol via Ion Pairing CPA (R)-TRIP Catalyst CPA->Complex Binding

Figure 2: The CPA (Green) protonates the enol ether while the phosphate anion remains tightly associated, blocking one face of the oxocarbenium ion and guiding the nucleophilic attack.

When to Use Which Method?
  • Use CPA (Organocatalysis) If:

    • You need the kinetic (contra-thermodynamic) isomer.

    • Your substrate is acid-sensitive (CPA conditions are milder than strong mineral acids).

    • You require high enantioselectivity from achiral precursors.

  • Use Metal Catalysis (Au/Pd) If:

    • Your starting material is an alkynyl diol.

    • You are building spiroketals with very high steric hindrance where H-bonding catalysts might be too crowded.

  • Use Thermodynamic Acid If:

    • You specifically want the most stable (double anomeric) isomer.

    • You are working on a large scale where cost is the primary driver and chirality is already installed in the substrate.

References

  • Sun, Z., Winschel, G. A., Borovika, A., & Nagorny, P. (2012).[5] Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society. [Link][6]

  • Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature. [Link]

  • Aponick, A., & Biannic, B. (2011). Gold-Catalyzed Synthesis of Spiroketals. Organic Letters. [Link][7]

  • Desrosiers, J. N., & Charette, A. B. (2005). Rational synthesis of contra-thermodynamic spiroacetals by reductive cyclizations. Journal of the American Chemical Society. [Link][6]

Sources

A Comparative Guide to Evaluating the Stereochemical Purity of 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a molecule is not a trivial detail; it is a critical parameter that can dictate pharmacological activity, safety, and efficacy. In the realm of complex heterocyclic structures such as 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane, a molecule with multiple stereocenters, the precise determination of enantiomeric and diastereomeric purity is paramount. The presence of undesired stereoisomers can lead to off-target effects, reduced therapeutic benefit, or even toxicity.

This guide provides an in-depth, objective comparison of the primary analytical methodologies for evaluating the stereochemical purity of this compound and structurally related chiral N-heterocycles. We will delve into the causality behind experimental choices, present supporting data for methodological comparisons, and provide detailed, field-proven protocols.

The Stereochemical Challenge of Spiroketal Amines

The structure of this compound presents a unique analytical challenge due to its rigid spirocyclic system and the presence of a basic nitrogen atom. The spiroketal moiety introduces distinct stereoisomers, and the amine group can influence chromatographic behavior and interactions with chiral selectors. Therefore, the selection of an appropriate analytical technique is crucial for accurate and reliable determination of stereochemical purity.

Comparative Analysis of Analytical Methodologies

The three primary techniques for assessing the stereochemical purity of chiral molecules are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Polarimetry. Each method offers distinct advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)¹H NMR with Chiral Derivatizing/Solvating AgentPolarimetry
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).[1][2][3]Formation of diastereomeric complexes or salts with distinct NMR signals.[4][5][6]Measurement of the rotation of plane-polarized light by a chiral sample.[7][8][9]
Accuracy & Precision HighHighLow to Moderate
Sensitivity High (can detect minor enantiomers)Moderate (detection limit for minor enantiomer is typically >1%)Low
Quantitative Analysis Excellent for determining enantiomeric excess (ee).[10]Good for determining ee through integration of diastereotopic signals.[6][11]Provides a bulk measurement; not ideal for accurate ee determination in mixtures.[10]
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[3]Relatively rapid, involving the selection of an appropriate chiral agent.Minimal method development required.
Sample Throughput Moderate to HighHighHigh
Instrumentation HPLC system with a chiral column.NMR spectrometer.Polarimeter.[9][12]
Destructive/Non-destructive Non-destructive (sample can be recovered)Non-destructiveNon-destructive
Logical Workflow for Method Selection

The choice of analytical technique is often guided by the stage of research or development, the required level of accuracy, and available instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method.

MethodSelection Start Start: Need to assess stereochemical purity Screening Initial Screening or High-Throughput Analysis? Start->Screening Accurate_Quant Accurate Quantitation of Enantiomeric Excess (ee) Required? Screening->Accurate_Quant No Polarimetry Polarimetry (Quick check for optical activity) Screening->Polarimetry Yes NMR_Chiral NMR with Chiral Agents (Rapid ee determination) Accurate_Quant->NMR_Chiral Yes, for rapid analysis Chiral_HPLC Chiral HPLC (High accuracy ee and purity) Accurate_Quant->Chiral_HPLC Yes, for high precision & validation Absolute_Config Determination of Absolute Configuration Needed? Xray X-ray Crystallography (Definitive absolute configuration) Absolute_Config->Xray Yes End End: Method Selected Absolute_Config->End No Polarimetry->Accurate_Quant NMR_Chiral->Absolute_Config Purity estimated Chiral_HPLC->Absolute_Config Purity confirmed Xray->End

Caption: Logical workflow for selecting an analytical method for stereochemical purity analysis.

In-Depth Experimental Protocol: Chiral HPLC

Chiral HPLC is often considered the gold standard for the separation and quantification of enantiomers due to its high resolution and accuracy.[3][13] For a compound like this compound, a polysaccharide-based chiral stationary phase (CSP) is a logical starting point, as these have shown broad applicability for the separation of chiral amines.[14][15]

Step-by-Step Methodology for Chiral HPLC Analysis
  • Column Selection and Screening:

    • Rationale: The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including amines.[2][15]

    • Protocol:

      • Obtain several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

      • Prepare a racemic standard of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., isopropanol).

      • Screen each column with a standard mobile phase, such as a mixture of hexane and a polar organic modifier like isopropanol or ethanol (e.g., 90:10 v/v).[16]

      • Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

  • Mobile Phase Optimization:

    • Rationale: The composition of the mobile phase significantly influences the retention and resolution of enantiomers. The type and concentration of the alcohol modifier are key variables. For basic compounds like the target molecule, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and reduce tailing by masking active sites on the silica support.

    • Protocol:

      • Once partial separation is achieved on a column, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane).

      • If peak tailing is observed, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.

      • Evaluate the effect of different alcohol modifiers (e.g., ethanol, n-propanol) on the separation.

  • Flow Rate and Temperature Optimization:

    • Rationale: These parameters can be adjusted to fine-tune the separation, improving resolution and reducing analysis time.

    • Protocol:

      • Vary the flow rate (e.g., from 0.5 mL/min to 1.5 mL/min) to find the optimal balance between resolution and analysis time.

      • Investigate the effect of column temperature (e.g., from 20°C to 40°C) on the separation. Lower temperatures often lead to better resolution.

  • Quantification of Enantiomeric Excess (ee):

    • Rationale: Once a baseline separation is achieved, the enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers.

    • Protocol:

      • Inject the sample of unknown enantiomeric purity.

      • Integrate the peak areas for each enantiomer.

      • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & System Preparation cluster_screening Method Development cluster_analysis Analysis & Quantification SamplePrep Prepare Racemic Standard (1 mg/mL) SystemEquil Equilibrate HPLC System SamplePrep->SystemEquil ColumnScreen Screen Chiral Columns (e.g., Chiralpak IA, IB, IC) SystemEquil->ColumnScreen MobilePhaseOpt Optimize Mobile Phase (Solvent ratio, additives) ColumnScreen->MobilePhaseOpt FlowTempOpt Optimize Flow Rate & Temperature MobilePhaseOpt->FlowTempOpt InjectSample Inject Unknown Sample FlowTempOpt->InjectSample DataAcq Acquire Chromatogram InjectSample->DataAcq Quant Integrate Peaks & Calculate ee% DataAcq->Quant

Caption: Experimental workflow for chiral HPLC method development and analysis.

Alternative Method: NMR Spectroscopy with Chiral Derivatizing Agents

For a more rapid assessment of enantiomeric purity, ¹H NMR spectroscopy in the presence of a chiral derivatizing agent (CDA) is a powerful alternative.[4][5] The principle involves the conversion of the enantiomeric analyte into a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.

A common and effective approach for primary and secondary amines is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.[5] The resulting diastereomeric amides often show well-resolved signals for the methoxy or trifluoromethyl groups, allowing for direct quantification of the enantiomeric ratio by integration.

Key Considerations for NMR Analysis:
  • Complete Reaction: The derivatization reaction must proceed to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.

  • Signal Resolution: The choice of the CDA is crucial to ensure sufficient chemical shift difference (Δδ) between the diastereomeric signals.

  • Purity of the CDA: The chiral derivatizing agent itself must be of high enantiomeric purity.

Conclusion

The evaluation of the stereochemical purity of this compound and its analogs requires a systematic and well-informed approach to analytical method selection and development. While polarimetry can provide a preliminary indication of optical activity, it lacks the accuracy for robust quantification. NMR spectroscopy with chiral derivatizing agents offers a rapid and reliable method for determining enantiomeric excess. However, for the highest level of accuracy, precision, and for regulatory purposes, chiral HPLC stands out as the superior technique .[10][13] Its ability to physically separate and individually quantify enantiomers provides unambiguous and defensible data, which is indispensable in the fields of pharmaceutical development and quality control.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. BenchChem.
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
  • Chiral Purity Analysis – Know Wh
  • Significance and Applications of Polarimetry in Scientific Field. Open Access Journals.
  • A Comparative Guide to Enantiomeric Purity Analysis of N-Boc-N-methyl-D-Valinol by Chiral HPLC. BenchChem.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
  • Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube.
  • Understanding Polarimetry - Experiment. Vernier.
  • Chiral column chrom
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
  • CHM 251 Stereochemistry Part 10: More About a Polarimeter: Measuring Optical Activity. YouTube.
  • Chiral HPLC Separ

Sources

Mass Spectrometry Fragmentation Patterns of Azaspiro Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of azaspiro compounds, designed for researchers in medicinal chemistry and drug metabolism.

Executive Summary

Azaspiro compounds—bicyclic structures sharing a single spiro-carbon atom with at least one nitrogen-containing ring—are critical scaffolds in drug discovery (e.g., Buspirone, RS-102221).[1][2][3] Their rigid 3D architecture offers high selectivity for biological targets but presents unique challenges in structural elucidation.[1][2][3] This guide compares the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) in characterizing these scaffolds.[1][2][3] We analyze the mechanistic divergence between radical-driven (EI) and charge-driven (ESI) fragmentation and provide a validated workflow for differentiating positional isomers.

Mechanistic Deep Dive: Fragmentation Logic

The fragmentation of azaspiro compounds is governed by the stability of the spiro-junction and the basicity of the nitrogen atom. Understanding the competing pathways between the "linker" cleavage and the "spiro-core" degradation is essential.

The Spiro-Core Stability Rule

Unlike fused bicyclic systems, the spiro-carbon creates a quaternary center that blocks certain rearrangement pathways (like simple 1,2-hydride shifts).[1] Consequently, fragmentation is often directed away from the spiro-junction unless high collision energies are applied.[1][2][3]

  • Alpha-Cleavage (EI Dominant): In EI, the radical cation (

    
    ) typically triggers homolytic cleavage at the C-C bond 
    
    
    
    to the nitrogen.[1] For spiro-piperidines (e.g., 8-azaspiro[4.5]decane), this often results in ring opening but rarely immediate loss of the spiro-ring unless functionalized.[1]
  • Charge-Remote Fragmentation (ESI Dominant): In ESI, the protonated molecule (

    
    ) localizes charge on the nitrogen.[1][2] Fragmentation is driven by inductive effects, primarily cleaving exocyclic bonds (side chains) before disrupting the spiro-cycle.[1][2]
    
Pathway Visualization

The following diagram contrasts the fragmentation pathways of a representative azaspiro drug (Buspirone type) under different ionization modes.

AzaspiroFragmentation Precursor Azaspiro Precursor (e.g., Buspirone) EI_Mode Electron Ionization (EI) 70 eV Precursor->EI_Mode ESI_Mode Electrospray (ESI) Collision Induced Dissociation Precursor->ESI_Mode Radical_Cat Radical Cation [M]+. EI_Mode->Radical_Cat - e⁻ Protonated Protonated Ion [M+H]+ ESI_Mode->Protonated + H⁺ Alpha_Cleave α-Cleavage (Ring Opening) Radical_Cat->Alpha_Cleave Radical Site Initiation Linker_Cleave N-C Linker Cleavage (Preserves Spiro Ring) Protonated->Linker_Cleave Charge-Remote Frag_Immonium Immonium Ion (Diagnostic Fingerprint) Alpha_Cleave->Frag_Immonium Low Mass Region Frag_Spiro Intact Spiro Cation (m/z 122/167) Linker_Cleave->Frag_Spiro High Mass Region

Figure 1: Divergent fragmentation pathways of azaspiro compounds.[1][2][3] EI promotes ring-opening alpha-cleavage, while ESI favors linker cleavage preserving the spiro-scaffold.[1][2]

Comparative Analysis: EI vs. ESI vs. HRMS

Selecting the right ionization technique is critical for the intended analytical goal (e.g., quantitation vs. structural elucidation).

Table 1: Performance Comparison of MS Modalities for Azaspiro Analysis
FeatureEI-MS (GC-MS) ESI-MS/MS (LC-Triple Quad) ESI-HRMS (Q-TOF/Orbitrap)
Primary Ion Type Radical Cation (

)
Even-Electron Protonated (

)
Even-Electron Protonated (

)
Spiro-Ring Stability Low: Ring often opens via

-cleavage.[1][2][3]
High: Ring usually remains intact; side chains lost first.[1][2][3]High: Resolves isotopic fine structure of ring fragments.[1][2][3]
Isomer Differentiation Excellent: Distinct fingerprints for positional isomers (e.g., 2-aza vs 8-aza).Moderate: Requires

or ion mobility for positional isomers.[1][2][3]
Superior: Distinguishes isobaric interferences (e.g., CO vs C2H4 loss).
Sensitivity Good for volatile, non-polar derivatives.[1][2][3]Excellent for polar, basic amines (most drugs).[1][2][3]High (depends on scan speed/resolution).[1][2][3]
Key Application Library matching (NIST), impurity profiling.[1][2][3]Quantitation (PK studies), metabolite ID.Unknown identification, degradation pathway mapping.
Critical Insight: The "Linker" Effect

In ESI-MS/MS, azaspiro compounds with alkyl linkers (e.g., Buspirone) predominantly cleave at the N-alkyl bond.[1]

  • Observation: The charge remains on the nitrogen with the highest proton affinity (usually the secondary/tertiary amine of the spiro ring).

  • Result: This produces a high-abundance "diagnostic ion" representing the intact azaspiro core (e.g., m/z 122 or 167 for glutarimide derivatives).[1][2][3] This is ideal for class-specific screening (neutral loss or precursor ion scanning).[1][2][3]

Experimental Protocol: Structural Elucidation Workflow

This protocol is designed for the identification of unknown azaspiro impurities or metabolites using LC-HRMS.

Sample Preparation[1][3]
  • Matrix: Plasma, microsomal incubation, or synthetic reaction mix.[1][2][3]

  • Extraction: Protein precipitation with acetonitrile (1:3 v/v) to minimize hydrolysis of the spiro-imide ring (if present).[1][2][3]

  • Buffer: 0.1% Formic acid (pH ~2.7).[1][2][3] Avoid high pH to prevent ring opening of potential imide moieties.[2][3]

LC-MS/MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2][3]

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

  • MS Method: Data-Dependent Acquisition (DDA) with inclusion list for expected spiro-core masses.[1][2][3]

Data Analysis Logic (Self-Validating)
  • Extract Ion Chromatogram (EIC): Search for

    
     of the parent.[1][2][3]
    
  • Filter MS/MS: Look for the "Spiro Signature."[1][2][3]

    • Check: Does the spectrum contain the core fragment (e.g., m/z 167 for azaspiro-diones)?

    • If Yes: The modification is likely on the side chain.

    • If No: The modification is on the spiro-ring itself.[1][2][3]

  • Isomer Check: If multiple peaks exist with the same mass, compare the ratio of the diagnostic ion to the molecular ion.[2][3] Positional isomers often exhibit different stability, altering this ratio.

Case Study: Buspirone Fragmentation

Buspirone (8-azaspiro[4.5]decane-7,9-dione derivative) serves as the gold standard for understanding this class.[1][2][3]

  • Precursor: m/z 386.25 (

    
    )[1][2][3]
    
  • Major Fragment 1 (m/z 122): Pyrimidinylpiperazine moiety (cleavage of linker).[1][2][3]

  • Major Fragment 2 (m/z 222): Loss of the pyrimidinylpiperazine group, leaving the alkyl-azaspiro chain.[1][2][3]

  • Diagnostic Spiro Ion: m/z 168 (protonated 8-azaspiro[4.5]decane-7,9-dione).[1][2]

    • Note: In many spectra, the charge is sequestered by the pyrimidine ring (m/z 122), making the spiro-fragment less abundant. This illustrates the importance of proton affinity in predicting ESI spectra.

Graphviz: Isomer Differentiation Workflow

The following diagram illustrates how to distinguish between 2-azaspiro and 8-azaspiro isomers using MS/MS logic.

IsomerDiff Sample Isomeric Mixture (MW 139) MS2 Perform MS/MS (CID) Sample->MS2 PathA 8-Azaspiro[4.5]decane (N in 6-ring) MS2->PathA PathB 2-Azaspiro[4.5]decane (N in 5-ring) MS2->PathB FragA Retro-Diels-Alder (RDA) Unfavorable (Saturated) PathA->FragA FragB Ring Opening Loss of C2H4 PathB->FragB ResultA Dominant Ion: [M-H] (Alpha Cleavage) FragA->ResultA ResultB Dominant Ion: [M-28] (Ring Strain Release) FragB->ResultB

Figure 2: Workflow for differentiating azaspiro isomers. Ring strain and size dictate specific neutral losses (e.g., ethylene loss in 5-membered rings) observable in MS/MS.[1]

References

  • Comparison of EI and ESI Fragmentation

    • BenchChem. (2025).[1][2][3][4][5] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • Buspirone Fragmentation Case Study

    • Jian, W., et al. (2005).[1][2][3] Hybrid triple quadrupole-linear ion trap mass spectrometry in fragmentation mechanism studies: application to structure elucidation of buspirone. PubMed.[1][2][3] Link

  • Differentiation of Isomers

    • Analytical Chemistry.[1][2][3][6][7][8] (2022).[1][2][3] Differentiation of Positional Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications.[1][2] Link

  • Azaspiro[4.

    • PubChem. (2025).[1][2][3] 8-Azaspiro[4.5]decane-7,9-dione Compound Summary. National Library of Medicine.[2] Link

  • General EI Fragmentation Rules

    • Chemistry LibreTexts. (2023).[1][2][3] Mass Spectrometry - Fragmentation Patterns. Link

Sources

"structure-activity relationship (SAR) studies of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual-Target Analgesics

Authored by: A Senior Application Scientist

In the landscape of modern analgesic drug discovery, the pursuit of potent therapeutic agents with minimized side-effect profiles remains a paramount challenge. Traditional opioids, while effective, are fraught with liabilities such as respiratory depression, constipation, and addiction potential. A promising strategy to mitigate these risks involves the development of multi-target ligands that can modulate pain pathways more selectively. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a novel class of compounds engineered as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain.[1][2][3]

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif, offering a rigid three-dimensional framework that enables precise spatial orientation of pharmacophoric elements.[4][5] This guide will dissect the design, synthesis, and pharmacological evaluation of these derivatives, offering a comparative analysis of their bioactivity supported by experimental data. We will explore how subtle structural modifications to this spirocyclic core influence receptor affinity, functional activity, and ultimately, in vivo efficacy and safety.

The Rationale for Dual MOR Agonism and σ1R Antagonism

The therapeutic rationale for combining MOR agonism with σ1R antagonism is grounded in the synergistic modulation of pain signaling pathways.[3] Opioids are the cornerstone for managing severe pain, primarily through the activation of MOR.[3] Concurrently, σ1R antagonists have been shown to potentiate opioid analgesia and alleviate neuropathic pain, while also mitigating some of the undesirable side effects of MOR agonists.[1][3] The development of a single chemical entity that embodies both of these pharmacological activities presents an elegant approach to achieving a superior analgesic with an improved safety margin.[1][3]

Comparative Analysis of Bioactivity: SAR at a Glance

The following table summarizes the quantitative bioactivity data for a selection of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, highlighting the impact of substitutions at key positions on their affinity for MOR and σ1R, as well as their functional activity at the MOR.

CompoundR¹ (Position 4)R² (Position 9)MOR Ki (nM) [a]MOR EC₅₀ (nM) [b]σ1R Ki (nM) [c]
15a PhenylBenzyl18 ± 2110 ± 201.5 ± 0.2
15d PhenylPhenethyl3.5 ± 0.535 ± 52.0 ± 0.3
15j 2-PyridylPhenethyl2.0 ± 0.325 ± 43.0 ± 0.4
15au 4-Methoxy-2-pyridylPhenethyl1.5 ± 0.220 ± 31.8 ± 0.2
15av 6-Methoxy-2-pyridylPhenethyl2.5 ± 0.430 ± 52.5 ± 0.3
[a] Binding affinity (Ki) in a MOR binding assay using [³H]-DAMGO as a radioligand.[3] [b] MOR functionality (EC₅₀) measuring cyclic AMP (cAMP) on CHO-K1 cells.[3] [c] Binding affinity (Ki) to human σ1R in transfected HEK-293 membranes using -pentazocine as a radioligand.[3]

Dissecting the Structure-Activity Relationship

The SAR of the 1-oxa-4,9-diazaspiro[5.5]undecane series was systematically explored by modifying substituents at positions 2, 4, and 9 of the spirocyclic core.[1]

Influence of the N⁹-Substituent

The nature of the substituent at the N⁹ position plays a critical role in determining MOR affinity and potency. A comparison between derivatives with a benzyl (e.g., 15a ) and a phenethyl group (e.g., 15d ) at this position revealed a significant increase in MOR affinity for the phenethyl analogs.[1][3] This suggests that the extended phenethyl moiety allows for more optimal interactions within the MOR binding pocket.

Impact of the N⁴-Aryl Group

The aryl group at the N⁴ position is crucial for σ1R affinity. While a simple phenyl group provided good affinity, the introduction of heteroaromatic rings, such as a 2-pyridyl moiety (15j ), maintained or slightly improved the dual-target profile.[1] Further substitution on the pyridyl ring, as seen in 15au (4-methoxy-2-pyridyl) and 15av (6-methoxy-2-pyridyl), led to compounds with a highly balanced and potent dual MOR agonist/σ1R antagonist profile.[1][3]

Role of the C²-Substituent

Exploration of small alkyl groups at the C² position indicated that smaller substituents are generally preferred for maintaining the desired dual activity profile.[1]

The following diagram illustrates the key SAR findings for the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

SAR_Summary scaffold 1-Oxa-4,9-diazaspiro[5.5]undecane Core sub_N9 N⁹-Substituent (R²) scaffold->sub_N9 Critical for MOR affinity sub_N4 N⁴-Aryl Group (R¹) scaffold->sub_N4 Crucial for σ1R affinity sub_C2 C²-Substituent scaffold->sub_C2 Modulates activity phenethyl Phenethyl > Benzyl (↑ MOR Affinity) sub_N9->phenethyl pyridyl Substituted Pyridyl (Maintains dual profile) sub_N4->pyridyl small_alkyl Small Alkyl Groups (Preferred) sub_C2->small_alkyl

Key SAR insights for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Lead Compound Profile: 15au

Compound 15au emerged as a lead candidate from this series, exhibiting a well-balanced dual profile of potent MOR agonism and σ1R antagonism.[1] In preclinical pain models, 15au demonstrated potent analgesic activity comparable to the MOR agonist oxycodone in the paw pressure test in mice.[1][3] Notably, and consistent with the proposed benefits of σ1R antagonism, 15au exhibited reduced constipation at equianalgesic doses compared to oxycodone, suggesting a safer gastrointestinal side-effect profile.[1][3]

The following diagram outlines the experimental workflow for the in vivo evaluation of analgesic efficacy and side effects.

InVivo_Workflow start Test Compound Administration (e.g., 15au, Oxycodone) paw_pressure Paw Pressure Test (Mice) - Assess analgesic effect start->paw_pressure constipation Charcoal Meal Transit Assay (Mice) - Measure constipation start->constipation data_analysis Data Analysis and Comparison - Efficacy (ED₅₀) - Side-effect liability paw_pressure->data_analysis constipation->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Workflow for in vivo pharmacological characterization.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are condensed protocols for key in vitro assays.

MOR and σ1R Radioligand Binding Assays

Principle: These assays determine the binding affinity of the test compounds by measuring their ability to displace a radiolabeled ligand from the target receptor.

Protocol:

  • Membrane Preparation: Utilize cell membranes expressing the human MOR or σ1R.

  • Assay Buffer: Prepare an appropriate binding buffer for each receptor.

  • Incubation: Incubate the membranes with the radioligand ([³H]-DAMGO for MOR or -pentazocine for σ1R) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.[3]

MOR Functional Assay (cAMP Measurement)

Principle: This assay measures the functional agonist activity of the compounds at the MOR, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Use CHO-K1 cells stably expressing the human MOR.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of forskolin (to stimulate cAMP production).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ values.[3]

Comparative Outlook and Future Directions

The SAR studies of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have successfully identified potent dual-target analgesics with a promising preclinical profile.[1] When compared to other spirocyclic scaffolds, such as the 1,9-diazaspiro[5.5]undecanes investigated as ACC inhibitors or NK1 antagonists, the 1-oxa-4,9-diaza core appears particularly well-suited for targeting opioid and sigma receptors.[4][5] The rigid, oxygen-containing heterocyclic ring likely plays a key role in establishing the specific receptor interactions necessary for the observed dual activity.

Future research in this area could focus on:

  • Fine-tuning the pharmacokinetic properties of the lead compounds to optimize their drug-like characteristics.

  • Exploring a wider range of substitutions on the pyridyl ring at the N⁴ position to further enhance the dual-target profile.

  • Conducting more extensive in vivo studies to evaluate the potential for other opioid-related side effects, such as respiratory depression and abuse liability.

References

  • Pubmed. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • Journal of Medicinal Chemistry. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and logistical protocols for handling 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane (CAS: 1464953-24-9).[1]

CAS Number: 1464953-24-9 Chemical Class: Spirocyclic Amine / Acetal Primary Hazard Category: Research Chemical (Treat as Potential Irritant/Bioactive)[1]

This guide prioritizes the Precautionary Principle . As a specialized pharmacophore used in drug development, comprehensive toxicological data may be incomplete.[1] All handling must assume the compound is an irritant to mucous membranes and potentially bioactive.[1]

Part 1: Immediate Action Card (Emergency Response)

Scenario Immediate Action Protocol
Eye Contact DO NOT RUB. Immediately flush with tepid water for 15 minutes , holding eyelids open.[1] Rotate the eyeball to ensure complete irrigation.[1] Seek medical evaluation.
Skin Contact Drench affected area with water for 5 minutes.[1] Remove contaminated clothing while washing.[1][2][3][4][5] Wash skin with non-abrasive soap.[1]
Inhalation Evacuate to fresh air immediately. If breathing is labored, trained personnel should administer oxygen.[1][2][3]
Ingestion DO NOT INDUCE VOMITING unless instructed by poison control.[1][2][3] Rinse mouth with water if the person is conscious.[1][2]
Spill (< 1g) Isolate area.[1] Wear full PPE.[1][2][5] Absorb liquid with inert material (vermiculite) or wipe powder with damp chem-wipes.[1]

Part 2: Risk Assessment & Hazard Identification

Hazard Profile

While specific GHS data for this CAS is often limited in public repositories, the structural motifs (secondary/tertiary amine and spiro-ether) dictate the following risk profile based on Structure-Activity Relationships (SAR):

  • Skin/Eye Irritation (High Probability): The amine functionality (

    
     or 
    
    
    
    ) is typically basic and can cause contact dermatitis or chemical burns upon prolonged exposure.[1]
  • Respiratory Irritation: Dust or aerosols are likely to irritate the upper respiratory tract.[1]

  • Peroxide Formation (Low-Medium Risk): The dioxa (ether/acetal) linkage suggests a potential, albeit lower than linear ethers, for peroxide formation upon extended storage in air.[1]

  • Bioactivity: As a drug development building block, assume the compound possesses pharmacological activity until proven otherwise.[1]

Storage Requirements
  • Temperature: Refrigerate (2–8°C) to minimize degradation.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation and moisture absorption (hygroscopic potential of amines).[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.[1]

Part 3: Personal Protective Equipment (PPE) Strategy

The following PPE configuration creates a self-validating safety barrier.

Hand Protection (Glove Selection)
  • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness) .[1]

    • Rationale: Nitrile provides excellent resistance to incidental splashes of organic amines and ethers.[1]

  • Double Gloving: Required during synthesis or transfer of quantities >100 mg.[1]

    • Protocol: Inspect the outer glove immediately after any contact.[1] Replace if splashed.[1][3]

  • Contraindicated: Latex (poor organic solvent resistance).[1]

Eye & Face Protection[1][2][5][7][8][9]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 compliant).[1] Safety glasses are insufficient for handling fine powders or liquids under pressure.[1]

  • High-Risk Operations: Face shield required over goggles when handling reaction mixtures under heat or pressure.[1]

Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), use a half-mask respirator with P100/Organic Vapor (OV) cartridges.[1]

Body Protection
  • Standard: 100% Cotton Lab Coat (Fire Resistant preferred) and long pants.[1]

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1]

Part 4: Operational Handling Protocols

Workflow 1: Weighing and Transfer
  • Objective: Prevent aerosolization and static discharge.[1]

  • Step 1: Place the balance inside the fume hood or use a static-free weighing funnel.[1]

  • Step 2: Use an anti-static gun on the weighing boat before adding the chemical (dry powders of spiro-compounds can be static-prone).[1]

  • Step 3: Keep the receiving vessel closed until the moment of transfer.

Workflow 2: Reaction Setup
  • Solvent Compatibility: The compound is likely soluble in DCM, Methanol, and DMSO.[1] Avoid Acetone if forming salts, as it may react with free amines.[1]

  • Inert Atmosphere: Purge reaction vessels with Nitrogen before adding the reagent to prevent carbonate formation (amines reacting with atmospheric

    
    ).[1]
    
Visualization: Safety Decision Logic

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Weighing Weighing Protocol: Use Anti-static gun Work in Hood Solid->Weighing Transfer Transfer Protocol: Double Glove (Nitrile) Use Syringe/Cannula Liquid->Transfer SpillCheck Spill Occurred? Weighing->SpillCheck Transfer->SpillCheck SpillAction Absorb (Vermiculite) Dispose as Haz Waste SpillCheck->SpillAction Yes Process Proceed with Experiment SpillCheck->Process No

Caption: Operational decision tree for handling solid vs. liquid forms of the spirocyclic amine.

Part 5: Disposal & Spill Management

Waste Classification
  • Stream A (Preferred): Non-Halogenated Organic Waste (if dissolved in MeOH/DMSO).

  • Stream B: Halogenated Organic Waste (if dissolved in DCM).[1]

  • Stream C: Solid Hazardous Waste (contaminated wipes, weighing boats).[1]

Disposal Protocol
  • Quench: If the material is in a reactive mixture, quench appropriately before disposal.[1]

  • Labeling: Clearly label waste containers with the full chemical name and "Contains Basic Organic Amine."

  • Do Not Drain: Never dispose of spirocyclic amines down the sink; they may be toxic to aquatic life.[1]

Spill Cleanup (Step-by-Step)
  • Alert: Notify nearby personnel.

  • PPE Up: Ensure double gloves and goggles are on.[1]

  • Contain: Ring the spill with absorbent pads.

  • Neutralize: If the spill is significant, a mild dilute acid (e.g., 1M HCl) can be used to neutralize the amine functionality on the surface (verify surface compatibility first).[1]

  • Collect: Scoop material into a sealable hazardous waste bag.

  • Clean: Wipe the area with water and detergent 3 times to remove residues.[1]

References

  • CAS Common Chemistry. (n.d.).[1] Search Results for CAS 1464953-24-9. American Chemical Society.[1][5] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Spirocyclic Amines and Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Research Council. Retrieved from [Link]

Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.